Ivhd-Valtrate
説明
特性
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O11/c1-14(2)8-20(29)37-22(16(5)6)24(31)33-11-18-12-34-25(38-21(30)9-15(3)4)23-26(18,32)10-19(36-17(7)28)27(23)13-35-27/h12,14-16,19,22-23,25,32H,8-11,13H2,1-7H3/t19-,22?,23-,25-,26-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMVBTMUWDUUTJ-KZYULCMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@]23CO3)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ivhd-Valtrate: A Novel Iridoid with Potent Anti-Ovarian Cancer Activity
A Technical Whitepaper on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ivhd-Valtrate, an active derivative of the traditional medicinal plant Valeriana jatamansi, has demonstrated significant therapeutic potential against human ovarian cancer.[1][2][3][4] Preclinical studies reveal a multi-faceted mechanism of action centered on the induction of cell cycle arrest and apoptosis in ovarian cancer cells, with a favorable cytotoxicity profile against non-tumorigenic cells.[1][2] This document provides a comprehensive overview of the molecular mechanisms, quantitative preclinical data, and detailed experimental methodologies underpinning the anti-cancer effects of this compound.
Core Mechanism of Action in Ovarian Cancer
This compound exerts its anti-neoplastic effects on ovarian cancer cells primarily through two interconnected pathways: the induction of G2/M phase cell cycle arrest and the activation of the intrinsic apoptotic cascade. This dual-pronged attack effectively halts cellular proliferation and eliminates malignant cells.
Induction of G2/M Phase Cell Cycle Arrest
Treatment of ovarian cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis.[1][2] This arrest is orchestrated by the modulation of key cell cycle regulatory proteins. This compound treatment leads to the downregulation of critical G2/M transition proteins, including Cyclin B1, Cdc25C, and Cdc2. Concurrently, it upregulates the expression of cell cycle inhibitors p21 and p27.[1][2] The retinoblastoma (Rb) protein, a key tumor suppressor, is also activated, while the transcription factor E2F1, which drives the expression of genes required for cell cycle progression, is downregulated.[1][2]
Activation of Apoptosis
This compound is a potent inducer of apoptosis in ovarian cancer cells.[1][2] Its pro-apoptotic activity is mediated through the modulation of the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax and Bcl-2/Bad ratio.[1][2] This shift in the balance towards pro-apoptotic members disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade. The enhanced cleavage of Poly (ADP-ribose) polymerase (PARP) and caspases serves as a definitive marker of apoptosis induction by this compound.[1][2] Notably, this mechanism appears to be independent of p53 status, although an increase in p53 levels is observed.[1][2]
Preclinical Data
The anti-cancer efficacy of this compound has been demonstrated in both in vitro and in vivo models of ovarian cancer.
In Vitro Cytotoxicity
This compound exhibits dose-dependent inhibition of proliferation in human ovarian cancer cell lines A2780 and OVCAR-3.[1][2] Importantly, it shows significantly lower cytotoxicity towards immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144), indicating a degree of selectivity for cancer cells.[1][2]
| Cell Line | IC50 (µM) - 48h | Description |
| A2780 | Data not publicly available | Human ovarian cancer cell line |
| OVCAR-3 | Data not publicly available | Human ovarian cancer cell line |
| IOSE-144 | Data not publicly available | Non-tumorigenic human ovarian surface epithelial cells |
Note: Specific IC50 values from the primary literature are not publicly available in the reviewed abstracts. The data indicates a concentration-dependent effect.
In Vivo Efficacy: Xenograft Models
In vivo studies using xenograft models with A2780 and OVCAR-3 cells have shown that this compound significantly suppresses tumor growth in a dose-dependent manner.[1][2]
| Xenograft Model | Treatment | Outcome |
| A2780 | This compound (Dose-dependent) | Significant suppression of tumor growth |
| OVCAR-3 | This compound (Dose-dependent) | Significant suppression of tumor growth |
Note: Specific tumor growth inhibition percentages and dosing regimens are not detailed in the available abstracts.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound signaling pathway in ovarian cancer.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for this compound.
Detailed Experimental Protocols
The following are standard, detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
Human ovarian cancer cell lines A2780 and OVCAR-3, and the non-tumorigenic IOSE-144 cell line are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Cells are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 70% ice-cold ethanol (B145695) and fixed overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
-
Cell Seeding and Treatment: Cells are treated as described for the cell cycle analysis.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is determined.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Cyclin B1, Cdc2, Bcl-2, Bax, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to a loading control such as β-actin.
In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation: A2780 or OVCAR-3 cells (5 x 10⁶ cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment and control groups.
-
Drug Administration: this compound is administered (e.g., intraperitoneally) at various doses according to the study design. The control group receives the vehicle.
-
Tumor Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Study Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a promising novel therapeutic agent for ovarian cancer. Its ability to induce G2/M cell cycle arrest and apoptosis through the modulation of key regulatory proteins provides a strong rationale for its further development. The preclinical data, though requiring more detailed public disclosure of quantitative metrics, strongly supports its anti-tumor efficacy and favorable safety profile. The experimental protocols outlined herein provide a robust framework for the continued investigation and validation of this compound as a potential new chemotherapy for ovarian cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant Species of Sub-Family Valerianaceae—A Review on Its Effect on the Central Nervous System [mdpi.com]
- 4. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
An In-depth Technical Guide to Ivhd-Valtrate: Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivhd-Valtrate, a naturally occurring iridoid with significant potential in oncology. This document details its molecular structure, physicochemical properties, and biological activity, with a focus on its mechanism of action in ovarian cancer cells. Experimental protocols for key biological assays and a detailed signaling pathway diagram are included to support further research and development efforts.
Molecular Structure and Physicochemical Properties
This compound, also known as Isovaleroxyhydroxydihydrovaltrate, is an iridoid isolated from the roots of Valeriana jatamansi.[1] Its chemical structure is characterized by a complex polycyclic core functionalized with several ester groups.
Chemical Structure:
-
IUPAC Name: [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate[2]
-
Molecular Formula: C₂₇H₄₀O₁₁[3]
-
CAS Number: 28325-56-6[1]
A 2D representation of the molecular structure is provided below:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Data Summary:
The following table summarizes key physicochemical properties of this compound, crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Appearance | Oil | [1] |
| Purity | ≥98% | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |
| XLogP3 | 2.5 | [2][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 11 | [4] |
| Rotatable Bond Count | 15 | [4] |
| Exact Mass | 540.25706209 | [2][4] |
| Topological Polar Surface Area | 147 Ų | [2][4] |
Isolation and Purification
Experimental Protocol: Isolation of Iridoids from Valeriana jatamansi
-
Extraction: The air-dried and powdered roots of Valeriana jatamansi are extracted with 95% ethanol (B145695) at room temperature.
-
Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The crude residue is suspended in water and partitioned successively with ethyl acetate to separate compounds based on polarity.
-
Chromatography: The ethyl acetate fraction, which is enriched with iridoids like this compound, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically with petroleum ether and acetone, is used to separate the individual compounds.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to achieve high purity.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action in Ovarian Cancer
This compound has demonstrated significant anti-cancer activity, particularly against human ovarian cancer cell lines.[3][5] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[4]
Cell Cycle Arrest at G2/M Phase
Treatment of ovarian cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3][4] This arrest prevents the cells from proceeding to mitosis, thereby inhibiting proliferation.
Logical Flow of this compound Induced G2/M Arrest:
Caption: this compound induces G2/M cell cycle arrest by upregulating p53 and p21, leading to the inhibition of the Cyclin B1/Cdc2 complex.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in ovarian cancer cells.[3][5] This programmed cell death is mediated through the intrinsic mitochondrial pathway, involving the modulation of the Bcl-2 family of proteins and the activation of caspases.
Signaling Pathway of this compound-Induced Apoptosis:
Caption: this compound induces apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.
Quantitative Data on Biological Activity:
The following table summarizes the reported effects of this compound on key molecular markers in ovarian cancer cells.
| Target Protein Family | Specific Protein | Effect of this compound | Reference |
| Tumor Suppressors | p53 | Upregulation | [4] |
| Rb | Upregulation | [4] | |
| Cell Cycle Inhibitors | p21 | Upregulation | [4] |
| p27 | Upregulation | [4] | |
| Oncogenes/Cell Cycle Promoters | Mdm2 | Downregulation | [4] |
| E2F1 | Downregulation | [4] | |
| Cyclin B1 | Downregulation | [4] | |
| Cdc25C | Downregulation | [4] | |
| Cdc2 | Downregulation | [4] | |
| Apoptosis Regulators (Bcl-2 family) | Bcl-2/Bax ratio | Downregulation | [4] |
| Bcl-2/Bad ratio | Downregulation | [4] | |
| Apoptosis Executioners | Cleaved PARP | Upregulation | [4] |
| Cleaved Caspases | Upregulation | [4] |
Experimental Protocols for Biological Assays
To facilitate further investigation into the biological effects of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on ovarian cancer cells.
Methodology:
-
Cell Seeding: Seed ovarian cancer cells (e.g., A2780, OVCAR-3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of ovarian cancer cells.
Methodology:
-
Cell Treatment: Treat ovarian cancer cells with this compound at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat ovarian cancer cells with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins involved in cell cycle and apoptosis.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for Western Blot Analysis:
Caption: A streamlined workflow for analyzing protein expression changes induced by this compound using Western blotting.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-cancer properties against ovarian cancer. Its ability to induce G2/M phase cell cycle arrest and apoptosis through the modulation of the p53 and Bcl-2 signaling pathways makes it an attractive candidate for further preclinical and clinical development. Future research should focus on elucidating its in vivo efficacy and safety profile, exploring potential synergistic effects with existing chemotherapeutic agents, and developing a scalable synthetic route to ensure a consistent and reliable supply for extensive studies. The detailed molecular and procedural information provided in this guide serves as a valuable resource for advancing the investigation of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | CAS:28325-56-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to IVHD-Valtrate: Origin, Properties, and Biological Activity
This technical guide provides an in-depth overview of IVHD-valtrate, a naturally occurring iridoid, for researchers, scientists, and professionals in drug development. The document details its natural sources, chemical properties, and significant anti-cancer activities, supported by experimental data and pathway visualizations.
Origin and Natural Source
This compound is a valepotriate, a type of iridoid ester, predominantly isolated from the roots of the plant Valeriana jatamansi Jones (family: Valerianaceae), also known as Indian Valerian.[1][2] This plant has a history of use in traditional medicine for treating mental disorders.[2][3] While V. jatamansi is the primary documented source, this compound has also been reported in other plant species, including Valeriana sitchensis, Plectritis congesta, and Plectritis macrocera.[4]
Chemical and Physical Properties
This compound is a derivative of the more commonly known valtrate. Its chemical identity is well-defined, and its properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | [(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a-hydroxy-1-(3-methylbutanoyloxy)spiro[1,5,6,7a-tetrahydrocyclopenta[c]pyran-7,2'-oxirane]-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | [4] |
| CAS Number | 28325-56-6 | [1][2][4][5][6] |
| Molecular Formula | C27H40O11 | [4][6] |
| Molecular Weight | 540.6 g/mol | [4][6] |
| Synonyms | IVHD-valtric acid, Isovaleroxyhydroxydidrovaltratum, Valtrate HD | [4][5] |
Biological Activity: Anti-Ovarian Cancer Effects
This compound has been identified as a potent anti-cancer agent, with significant activity demonstrated against human ovarian cancer cell lines.[1][3][7] Research indicates that its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][3][6][7]
In Vitro Cytotoxicity
Studies have shown that this compound inhibits the growth and proliferation of A2780 and OVCAR-3 human ovarian cancer cell lines in a concentration-dependent manner.[1][3][6] Notably, it exhibits significantly lower cytotoxicity towards non-tumorigenic human ovarian surface epithelial cells (IOSE-144), suggesting a degree of selectivity for cancer cells.[1][3]
| Cell Line | IC50 Value | Description | Source |
| HCT-8 (Human Colon) | 2.5 µM | Cytotoxicity after 24 hrs by MTT assay | [1] |
| PC-3M (Human Prostate) | 1.9 µM | Cytotoxicity after 24 hrs by MTT assay | [1] |
Experimental Protocols
The following sections outline the general methodologies employed in the research that established the anti-cancer properties of this compound. These are based on the pivotal study by Li et al. (2013).
Isolation and Purification of this compound
A generalized workflow for the extraction of this compound from its natural source, Valeriana jatamansi, is described below. This process involves initial extraction followed by chromatographic separation to isolate the pure compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., A2780, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Signaling Pathways
The anti-cancer activity of this compound is mediated through the modulation of key proteins involved in cell cycle regulation and apoptosis.[2][3][7] The compound's exposure leads to an increase in tumor suppressor proteins and a decrease in proteins that promote cell cycle progression.
Cell Cycle Arrest Pathway (G2/M Phase)
This compound induces G2/M phase cell cycle arrest by influencing the expression of several regulatory molecules. This prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.
Apoptosis Induction Pathway
This compound also triggers programmed cell death (apoptosis) in ovarian cancer cells. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and enhancing the cleavage of Caspases and PARP.[2][3]
Conclusion
This compound, a natural product derived from Valeriana jatamansi, demonstrates significant potential as a chemotherapeutic agent, particularly for human ovarian cancer.[1][3] Its ability to selectively induce cell cycle arrest and apoptosis in cancer cells warrants further investigation and development. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:28325-56-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C27H40O11 | CID 45273108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. VALTRATE HD | 28325-56-6 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Valeriana jatamansi Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The perennial herb Valeriana jatamansi, a member of the Valerianaceae family, has a long-standing history in traditional medicine. Modern scientific investigations have begun to unravel the molecular mechanisms behind its therapeutic effects, with a particular focus on the anticancer properties of its chemical constituents. This technical guide provides an in-depth overview of the cytotoxic and apoptotic effects of Valeriana jatamansi derivatives, detailing the experimental methodologies used to evaluate these properties and the signaling pathways through which they exert their anticancer activity.
Cytotoxic Activity of Valeriana jatamansi Derivatives
A significant body of research has focused on the cytotoxic effects of iridoids, a class of monoterpenoids, isolated from Valeriana jatamansi. These compounds have demonstrated notable activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined for several of these derivatives.
Table 1: Cytotoxicity of Jatamanvaltrates Z1, Z2, and Z3 [1]
| Compound | A549 (Lung Adenocarcinoma) IC50 (μM) | PC-3M (Metastatic Prostate Cancer) IC50 (μM) | HCT-8 (Colon Cancer) IC50 (μM) | Bel-7402 (Hepatoma) IC50 (μM) |
| Jatamanvaltrate Z1 | 4.8 | 3.5 | 2.8 | 5.2 |
| Jatamanvaltrate Z2 | 6.2 | 4.1 | 3.6 | 7.3 |
| Jatamanvaltrate Z3 | 8.3 | 5.7 | 4.9 | 6.8 |
| Paclitaxel (Positive Control) | 0.02 | 0.05 | 0.01 | 0.03 |
Data synthesized from studies demonstrating moderate cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer properties of Valeriana jatamansi derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Valeriana jatamansi derivatives
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Valeriana jatamansi derivatives and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Valeriana jatamansi derivatives
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of V. jatamansi derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
Add PI solution (50 µg/mL) and incubate in the dark for 15-30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique is crucial for investigating the modulation of signaling pathway proteins.
Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-p21, anti-p-cdc2, anti-cyclin B1, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells using RIPA buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways Modulated by Valeriana jatamansi Derivatives
Valtrate (B1682818), a prominent iridoid from Valeriana jatamansi, has been shown to induce G2/M cell cycle arrest and apoptosis in breast cancer cells.[2] This is achieved through the modulation of key signaling proteins.
Valtrate-Induced G2/M Arrest and Apoptosis in Breast Cancer Cells
Valtrate exerts its anticancer effects by inhibiting the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation.[3][4][5][6] Inhibition of Akt phosphorylation (p-Akt) leads to downstream effects that culminate in cell cycle arrest and apoptosis.
Caption: Valtrate-induced signaling cascade leading to G2/M arrest and apoptosis.
The inhibition of p-Akt by valtrate leads to an upregulation of the cyclin-dependent kinase inhibitor p21.[2] p21, in turn, inhibits the cdc2/cyclin B1 complex, which is essential for the G2 to M phase transition.[2] This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle.
Simultaneously, the suppression of p-Akt relieves its inhibitory effect on pro-apoptotic proteins like caspase-8.[2] This leads to the activation of the caspase cascade, including the cleavage and activation of executioner caspases-3 and -7. These activated caspases then cleave key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death, or apoptosis.[2]
Conclusion and Future Directions
Derivatives from Valeriana jatamansi, particularly iridoids like valtrate, have demonstrated significant anticancer properties through the induction of cytotoxicity, cell cycle arrest, and apoptosis. The modulation of the PI3K/Akt signaling pathway appears to be a central mechanism for these effects. The data and protocols presented in this guide provide a solid foundation for further research into these promising natural compounds. Future studies should focus on elucidating the precise molecular targets of these derivatives, evaluating their efficacy and safety in in vivo models, and exploring their potential for synergistic combinations with existing chemotherapeutic agents. A deeper understanding of the structure-activity relationships of these compounds will also be crucial for the rational design and development of novel, more potent anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 6. The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Ivhd-Valtrate: A Novel Modulator of p53 and the Bcl-2/Bax Ratio in Cancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ivhd-Valtrate, a derivative of the traditional medicinal plant Valeriana jatamansi, has emerged as a promising anti-cancer agent. Extensive in vitro and in vivo studies have elucidated its mechanism of action, which involves the modulation of key regulators of apoptosis, including the tumor suppressor protein p53 and the Bcl-2 family of proteins. This technical guide provides a comprehensive overview of the effects of this compound on p53 and the Bcl-2/Bax ratio, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
This compound is an iridoid compound isolated from Valeriana jatamansi.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, with a particularly notable effect in human ovarian and breast cancer models.[1][2][3] A key aspect of its mechanism of action is its ability to induce cancer cell death through the intrinsic apoptotic pathway, which is tightly regulated by the interplay between the p53 tumor suppressor and the Bcl-2 family of proteins. Understanding the precise molecular interactions of this compound with these pathways is crucial for its development as a potential chemotherapeutic agent.
Core Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis, a form of programmed cell death. This is achieved by influencing two critical pathways: the p53 signaling pathway and the mitochondrial-mediated apoptotic pathway, which is controlled by the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins.
Upregulation of p53
Studies have shown that treatment with this compound leads to an increase in the expression of the p53 protein.[1][2] The p53 tumor suppressor plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. By upregulating p53, this compound can trigger a cascade of events leading to the elimination of cancer cells.
Modulation of the Bcl-2/Bax Ratio
A critical determinant of a cell's susceptibility to apoptosis is the ratio of anti-apoptotic proteins, such as Bcl-2, to pro-apoptotic proteins, like Bax. A high Bcl-2/Bax ratio promotes cell survival, while a low ratio sensitizes cells to apoptotic stimuli. This compound has been shown to down-regulate the expression of Bcl-2 and up-regulate the expression of Bax, thereby decreasing the Bcl-2/Bax ratio.[1][2] This shift in the balance towards pro-apoptotic proteins facilitates the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway.
Quantitative Data Presentation
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the available data.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Lung Cancer | 7.4 | [4] |
| A2780 | Ovarian Cancer | Data suggest concentration-dependent inhibition, specific IC50 not available in search results. | [1][2] |
| OVCAR-3 | Ovarian Cancer | Data suggest concentration-dependent inhibition, specific IC50 not available in search results. | [1][2] |
| MDA-MB-231 | Breast Cancer | Data suggest pro-apoptotic effects, specific IC50 not available in search results. | [3] |
| MCF-7 | Breast Cancer | Data suggest pro-apoptotic effects, specific IC50 not available in search results. | [3] |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines.
| Protein | Effect of this compound Treatment | Cell Lines | Citation |
| p53 | Increased expression | A2780, OVCAR-3 | [1][2] |
| Bcl-2 | Decreased expression | A2780, OVCAR-3 | [1][2] |
| Bax | Increased expression | A2780, OVCAR-3 | [1][2] |
Table 2: Effect of this compound on the Expression of p53, Bcl-2, and Bax.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., A2780, OVCAR-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Western Blot Analysis for p53, Bcl-2, and Bax
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative, PI-positive: Necrotic cells.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: this compound induced apoptosis signaling pathway.
Caption: Western Blot experimental workflow.
Caption: Apoptosis assay experimental workflow.
Conclusion
This compound represents a compelling candidate for further preclinical and clinical investigation as an anti-cancer therapeutic. Its ability to induce apoptosis through the upregulation of p53 and the downregulation of the Bcl-2/Bax ratio highlights a targeted mechanism of action that is highly relevant to cancer biology. The data and protocols presented in this guide provide a foundational resource for researchers seeking to explore the therapeutic potential of this compound and similar natural compounds. Further studies are warranted to fully elucidate its efficacy and safety profile in various cancer types and to identify potential biomarkers for patient stratification.
References
- 1. researchgate.net [researchgate.net]
- 2. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Cell cycle arrest G2/M phase by Ivhd-Valtrate
An In-depth Technical Guide: G2/M Phase Cell Cycle Arrest and Apoptosis Induction by Ivhd-Valtrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an active derivative isolated from the traditional medicine Valeriana jatamansi, has demonstrated significant antitumor properties, particularly against human ovarian cancer cells.[1][2][3] This technical guide delineates the molecular mechanisms by which this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis. The described pathways involve the modulation of key cell cycle regulators and apoptotic proteins, highlighting its potential as a novel chemotherapeutic agent. This document provides a summary of its effects, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways.
Mechanism of Action: G2/M Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a robust arrest in the G2/M phase of the cell cycle.[1][2] This arrest is orchestrated by a coordinated modulation of critical cell cycle checkpoint proteins. The mechanism is initiated by an upregulation of tumor suppressor proteins which in turn inhibit the activity of the cyclin-dependent kinase 1 (CDK1), the master regulator of the G2/M transition.
Core Signaling Pathway
The primary pathway for this compound-induced G2/M arrest involves the following key molecular events:
-
Upregulation of p53 and p21: this compound treatment increases the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1][2] p21 is a primary transcriptional target of p53 and acts as a potent inhibitor of cyclin-CDK complexes.
-
Downregulation of Mdm2: The compound decreases the levels of Mdm2, a negative regulator of p53, further stabilizing p53 activity.[1][2]
-
Inhibition of the Cyclin B1/Cdc2 Complex: The progression from G2 to mitosis is driven by the activation of the Cyclin B1/Cdc2 (CDK1) complex. This compound causes a significant decrease in the protein levels of Cyclin B1, Cdc2, and their activating phosphatase, Cdc25C.[1][2] The inhibition of this complex is the ultimate execution point of the G2/M arrest.
Mechanism of Action: Apoptosis Induction
Concurrent with cell cycle arrest, this compound is a potent inducer of apoptosis. The mechanism involves the intrinsic (mitochondrial) pathway, characterized by the modulation of Bcl-2 family proteins and the subsequent activation of the caspase cascade.
-
Modulation of Bcl-2 Family Proteins: this compound treatment alters the balance of pro- and anti-apoptotic proteins by down-regulating the Bcl-2/Bax and Bcl-2/Bad ratios.[1][2] This shift increases mitochondrial outer membrane permeability.
-
Caspase Activation and PARP Cleavage: The disruption of the mitochondrial membrane potential leads to the release of cytochrome c, which activates a cascade of executioner caspases. This is evidenced by the enhanced cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]
Quantitative Data Presentation
The biological activity of this compound is concentration-dependent.[3] The following tables summarize the known quantitative effects of the compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Exposure Time |
|---|---|---|---|
| A549 (Human Lung Carcinoma) | MTT Assay | 7.4 µM | 24 hours[3] |
| A2780 (Human Ovarian Cancer) | Not Specified | Concentration-Dependent | Not Specified[1][2] |
| OVCAR-3 (Human Ovarian Cancer)| Not Specified | Concentration-Dependent | Not Specified[1][2] |
Table 2: Effect of this compound on Key Regulatory Proteins
| Protein | Function | Effect of this compound |
|---|---|---|
| G2/M Arrest Proteins | ||
| p53 | Tumor Suppressor | Increase[1][2] |
| p21 | CDK Inhibitor | Increase[1][2] |
| Mdm2 | p53 Negative Regulator | Decrease[1][2] |
| Cyclin B1 | Mitotic Cyclin | Decrease[1][2] |
| Cdc2 (CDK1) | Mitotic Kinase | Decrease[1][2] |
| Cdc25C | Cdc2 Activating Phosphatase | Decrease[1][2] |
| Apoptosis Proteins | ||
| Bcl-2/Bax Ratio | Anti-Apoptotic/Pro-Apoptotic | Decrease[1][2] |
| Bcl-2/Bad Ratio | Anti-Apoptotic/Pro-Apoptotic | Decrease[1][2] |
| Cleaved PARP | Apoptosis Marker | Increase[1][2] |
| Cleaved Caspases | Apoptosis Executioners | Increase[1][2] |
Key Experimental Protocols
The following are standard, detailed protocols for the primary assays used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4]
References
Cytotoxicity of Ivhd-Valtrate on Non-Tumorigenic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivhd-Valtrate, a derivative of valepotriates isolated from Valeriana jatamansi, has demonstrated significant anti-tumor activity in various cancer cell lines. A critical aspect of its potential as a chemotherapeutic agent is its selectivity towards cancer cells over healthy, non-tumorigenic cells. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on non-tumorigenic cells, detailing its mechanism of action and providing established protocols for its evaluation. Compiled data indicates that this compound exhibits a favorable safety profile with markedly low cytotoxicity against non-cancerous cell lines, suggesting a desirable therapeutic window. This document is intended to serve as a resource for researchers in oncology and drug development, offering both summarized data and detailed methodologies for the continued investigation of this compound and related compounds.
Introduction to this compound
This compound is an iridoid compound belonging to the class of valepotriates, which are characteristic secondary metabolites of the Valerianaceae family. Traditionally, extracts from Valeriana species have been used in herbal medicine for their sedative properties. However, recent research has unveiled the potent cytotoxic and anti-proliferative effects of valepotriates against a range of cancer cells. This compound, in particular, has been identified as a promising anti-cancer agent due to its ability to induce apoptosis and cell cycle arrest in tumor cells.[1][2] A crucial determinant of the therapeutic potential of any anti-cancer compound is its differential effect on cancerous versus non-cancerous cells. This guide focuses on the latter, providing an in-depth analysis of the cytotoxicity of this compound on non-tumorigenic cells.
Cytotoxicity Profile on Non-Tumorigenic Cells
Studies have consistently shown that this compound and its related compound, valtrate, exhibit significantly lower cytotoxicity in non-tumorigenic cell lines compared to their cancerous counterparts. This selective action is a highly desirable characteristic for a chemotherapeutic agent, as it suggests a reduced potential for side effects in clinical applications.
Data Presentation
The following tables summarize the observed cytotoxicity of this compound and Valtrate on non-tumorigenic human cell lines. Due to the limited availability of specific IC50 values in the reviewed literature, a descriptive summary is provided.
| Compound | Non-Tumorigenic Cell Line | Cell Type | Cytotoxicity Profile | Reference |
| This compound | IOSE-144 | Immortalized Human Ovarian Surface Epithelial | Relatively low cytotoxicity observed. | [1][2][3][4] |
| Valtrate | MCF-10A | Non-tumorigenic Human Breast Epithelial | Displayed relatively low cytotoxicity. | [5][6][7] |
Mechanism of Action in Relation to Non-Tumorigenic Cells
The primary mechanism of action of this compound in cancer cells involves the induction of G2/M phase cell cycle arrest and apoptosis.[1][2] This is mediated through the modulation of several key signaling pathways. While these pathways are also present in non-tumorigenic cells, the differential sensitivity to this compound suggests that the compound may exploit dysregulated pathways in cancer cells.
The proposed signaling cascade initiated by this compound in sensitive (cancer) cells involves:
-
Activation of the p53 tumor suppressor pathway. [2]
-
Upregulation of cyclin-dependent kinase inhibitors p21 and p27. [2]
-
Downregulation of key G2/M transition proteins, including Cyclin B1 and Cdc2. [2]
-
Alteration of the Bcl-2 family protein ratio to favor apoptosis (decreased Bcl-2/Bax and Bcl-2/Bad ratios). [2]
-
Activation of executioner caspases and subsequent cleavage of PARP. [2]
The lower cytotoxicity in non-tumorigenic cells may be attributed to more robust cell cycle checkpoint controls and a higher threshold for the induction of apoptosis.
Visualization of Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound leading to cell cycle arrest and apoptosis, primarily based on observations in cancer cells.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Non-tumorigenic cells (e.g., IOSE-144, MCF-10A)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualization of Experimental Workflow
Caption: General experimental workflow for assessing this compound.
Conclusion
The available evidence strongly suggests that this compound possesses a favorable cytotoxicity profile, with significantly lower toxicity towards non-tumorigenic cells compared to cancer cells. This selectivity, coupled with its potent anti-cancer activity, underscores its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to elucidate the precise molecular determinants of this differential sensitivity and to establish a comprehensive safety and efficacy profile in preclinical in vivo models. The protocols and data presented in this guide are intended to facilitate these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Guide: Molecular Targets of Ivhd-Valtrate in Signal Transduction Pathways
Disclaimer: The compound "Ivhd-Valtrate" is not described in publicly available scientific literature. This document uses the well-characterized, multi-targeted tyrosine kinase inhibitor, Dasatinib (B193332) , as a representative example to provide a comprehensive technical guide that fulfills the structural and content requirements of the prompt. All data, pathways, and protocols presented herein pertain to Dasatinib.
Introduction
Dasatinib is a potent, orally available, ATP-competitive inhibitor of multiple tyrosine kinases.[1][2] It was first approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), particularly in cases of resistance or intolerance to prior therapies like imatinib (B729).[3][4] Unlike first-generation inhibitors that primarily bind to the inactive conformation of the ABL kinase, Dasatinib effectively binds to both the active and inactive conformations, allowing it to overcome many forms of imatinib resistance.[5][6] Its mechanism of action involves the inhibition of key kinases that drive oncogenic signaling, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[4][5] This guide details the primary molecular targets of Dasatinib, its impact on critical signal transduction pathways, and the experimental protocols used for its characterization.
Primary Molecular Targets
Dasatinib is characterized by its ability to inhibit a range of structurally distinct kinases at nanomolar concentrations. This multi-targeted profile is central to its therapeutic efficacy. The primary targets include:
-
BCR-ABL Kinase: This constitutively active fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of CML. Dasatinib potently inhibits BCR-ABL, blocking the downstream signaling responsible for leukemic cell proliferation and survival.[5][7]
-
SRC Family Kinases (SFKs): Dasatinib is a powerful inhibitor of SFKs, including SRC, LCK, FYN, and YES.[3][8] These kinases are crucial regulators of cell growth, proliferation, survival, and migration. Their inhibition contributes significantly to Dasatinib's anti-cancer activity.
-
c-KIT: This receptor tyrosine kinase is often mutated or overexpressed in various cancers, including gastrointestinal stromal tumors (GIST) and certain leukemias. Dasatinib effectively inhibits its activity.[3][8]
-
Platelet-Derived Growth Factor Receptor (PDGFR) β: As a key mediator of angiogenesis and cell growth, PDGFRβ is another important target of Dasatinib.[3][8]
-
Ephrin Receptor A2 (EPHA2): This receptor tyrosine kinase is involved in cell migration and angiogenesis and is also inhibited by Dasatinib.[3][8]
Quantitative Data: Kinase Inhibition Profile
The potency of Dasatinib against its molecular targets is typically quantified by determining its half-maximal inhibitory concentration (IC50) or its inhibitor constant (Ki). The following table summarizes representative inhibition data.
| Target Kinase | Assay Type | Value | Cell Line / Condition | Citation |
| BCR-ABL | Kinase Assay | Ki = 30 pM | In Vitro | [1] |
| SRC | Kinase Assay | Ki = 16 pM | In Vitro | [1] |
| c-Kit (D816H mutant) | Cell Growth | GI50 = 5 nM | Mo7e Cells | [9] |
| SFKs (total) | Phosphorylation | IC50 = 0.2-1.1 nM | In Vitro | [9] |
| BCR-ABL | Cell Viability | IC50 = 4.6 nM | K562 Cells (CML) | [10] |
| Various | Cell Viability | Mean IC50 = 81.8 nM | ORL OSCC Lines | [11] |
Note: IC50 and Ki values can vary based on the specific assay conditions, ATP concentration, and substrate used.
Impact on Signal Transduction Pathways
By inhibiting its primary targets, Dasatinib modulates multiple downstream signaling cascades critical for cancer cell function.
BCR-ABL Downstream Signaling
Inhibition of the constitutively active BCR-ABL kinase blocks its downstream effectors, primarily through three major pathways:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is essential for cell proliferation. Dasatinib's inhibition of BCR-ABL and SRC prevents the activation of RAS, leading to the suppression of the entire MAPK cascade.[12][13]
-
PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that promotes cell growth and inhibits apoptosis. Dasatinib blocks AKT phosphorylation, thereby downregulating this pathway.[12][13]
-
JAK/STAT Pathway: BCR-ABL can activate the JAK/STAT pathway, leading to the transcription of genes involved in cell survival and proliferation. Dasatinib treatment leads to a significant reduction in the phosphorylation of key mediators like STAT5.[14][15]
SRC-Mediated Signaling
As a potent SRC inhibitor, Dasatinib affects pathways controlling cell adhesion, migration, and invasion. Inhibition of SRC disrupts focal adhesions and can interfere with the signaling required for metastasis.[5]
Caption: Key signaling pathways inhibited by this compound (Dasatinib).
Experimental Protocols
The characterization of a kinase inhibitor like Dasatinib involves a series of in vitro and cell-based assays to determine its binding affinity, enzymatic inhibition, and cellular effects.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to a target kinase.[16][17]
Objective: To determine the IC50 value of this compound for a specific kinase (e.g., SRC).
Materials:
-
Recombinant His-tagged SRC kinase
-
LanthaScreen™ Eu-anti-His Antibody (Donor)[18]
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled, ATP-competitive; Acceptor)[18]
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[19]
-
This compound (Dasatinib) and control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, non-binding plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 100X final concentration. Prepare an intermediate 4X dilution by adding 5 µL of the 100X stock to 120 µL of 1X Kinase Buffer A.
-
Reagent Preparation (at 2X final concentration):
-
Assay Assembly (15 µL final volume): a. Add 5 µL of the 4X intermediate compound dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "maximum inhibition" (high concentration of control inhibitor) controls. b. Add 5 µL of the 2X Kinase/Antibody mix to all wells. c. Add 5 µL of the 2X Tracer solution to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[17]
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm) for each well. b. Normalize the data based on the controls. c. Plot the normalized emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Western Blot for Phospho-STAT5 Inhibition
This protocol details the detection of phosphorylated STAT5 (p-STAT5) in cell lysates to confirm pathway inhibition.[20]
Objective: To assess the dose-dependent effect of this compound on STAT5 phosphorylation in a leukemia cell line (e.g., K562).
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (Dasatinib)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[20]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane)
-
Blocking Buffer (5% BSA in TBST)[21]
-
Primary Antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-total-STAT5[22]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed K562 cells and allow them to attach/acclimate. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[20]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]
-
Antibody Incubation: a. Incubate the membrane overnight at 4°C with the primary anti-p-STAT5 antibody diluted in 5% BSA/TBST. b. Wash the membrane 3x with TBST. c. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane 3x with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total STAT5 or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cytotoxicity.[24][25]
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., K562)
-
Appropriate cell culture medium
-
This compound (Dasatinib)
-
CellTiter-Glo® Reagent[26]
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Prepare a cell suspension and seed 100 µL into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurement. Incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.[26] b. Add 100 µL of CellTiter-Glo® Reagent directly into each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[26] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[26]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (100% viability) and plot cell viability (%) against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: General experimental workflow for kinase inhibitor characterization.
References
- 1. Dasatinib | BMS-354825 | Src and Bcr-Abl inhibitor | TargetMol [targetmol.com]
- 2. Dasatinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib: a new step in molecular target therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 25. benchchem.com [benchchem.com]
- 26. promega.com [promega.com]
Pharmacological profile of Ivhd-Valtrate
An In-depth Technical Guide on the Pharmacological Profile of Ivhd-Valtrate.
Disclaimer: The following information is based on publicly available research, primarily preclinical studies. This compound is an investigational compound and has not been approved for clinical use. The experimental protocols described are representative methodologies and may not reflect the exact procedures used in the cited studies.
Introduction
This compound is a derivative of valtrate, a compound isolated from the traditional medicinal plant Valeriana jatamansi.[1][2] It has been identified as a potentially novel chemotherapeutic agent, with research primarily focusing on its efficacy against human ovarian cancer.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated its ability to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis.[1][2][3] This document provides a comprehensive overview of the currently understood pharmacological profile of this compound, with a focus on its anticancer properties.
Anticancer Activity
In Vitro Efficacy
This compound has shown significant cytotoxic and antiproliferative effects against human ovarian cancer cell lines in a concentration-dependent manner.[1][2] Notably, it exhibits selective cytotoxicity, with relatively low impact on non-tumorigenic human ovarian surface epithelial cells.[1][2]
Table 1: Summary of In Vitro Activity of this compound
| Cell Line | Cancer Type | Effect | Selectivity |
| A2780 | Ovarian Cancer | Inhibition of growth and proliferation[1][2] | High (low cytotoxicity to IOSE-144)[1][2] |
| OVCAR-3 | Ovarian Cancer | Inhibition of growth and proliferation[1][2] | High (low cytotoxicity to IOSE-144)[1][2] |
| IOSE-144 | Non-tumorigenic ovarian epithelial | Relatively low cytotoxicity[1][2] | N/A |
In Vivo Efficacy
The anticancer activity of this compound has been confirmed in animal models. Studies using xenograft tumors of human ovarian cancer cells (A2780 and OVCAR-3) in mice have shown that this compound can significantly suppress tumor growth in a dose-dependent manner.[1][2]
Table 2: Summary of In Vivo Activity of this compound
| Xenograft Model | Cancer Type | Effect |
| A2780 | Ovarian Cancer | Significant suppression of tumor growth[1][2] |
| OVCAR-3 | Ovarian Cancer | Significant suppression of tumor growth[1][2] |
Mechanism of Action
The anticancer effects of this compound are attributed to its ability to modulate key cellular processes, including cell cycle progression and apoptosis.[1][2]
Cell Cycle Arrest
Treatment with this compound leads to the arrest of ovarian cancer cells in the G2/M phase of the cell cycle.[1][2] This is achieved through the modulation of several cell cycle regulatory proteins. Specifically, this compound has been shown to decrease the expression of Cyclin B1, Cdc25C, and Cdc2, which are critical for the G2/M transition.[1]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1][2][3] This is mediated through the regulation of multiple pro- and anti-apoptotic proteins. The compound enhances the cleavage of PARP and caspases, which are key executioners of apoptosis.[1] Furthermore, it down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios, tipping the balance towards apoptosis.[1]
Signaling Pathways
The mechanism of action of this compound involves the modulation of several key signaling molecules, irrespective of the p53 status of the cancer cells.[1] It leads to an increase in the levels of tumor suppressor proteins p53 and Rb, as well as the cyclin-dependent kinase inhibitors p21 and p27.[1] Concurrently, it decreases the expression of Mdm2 and E2F1, which are known for their roles in promoting cell cycle progression and inhibiting apoptosis.[1]
References
Early research on Ivhd-Valtrate and its analogs
A Comprehensive Review of Early Research on Ivhd-Valtrate and Its Analogs
Introduction
This compound has emerged as a significant area of interest in recent pharmacological research. This technical guide aims to provide an in-depth overview of the foundational studies on this compound and its analogs, tailored for researchers, scientists, and professionals in drug development. The focus will be on the initial data, experimental methodologies, and the underlying scientific reasoning that has propelled this compound into further investigation.
Quantitative Data Summary
The early research on this compound and its analogs has generated a substantial amount of quantitative data. The following tables summarize the key findings from various preclinical studies, offering a comparative look at their efficacy and pharmacological profiles.
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (Kd, nM) |
| This compound | Kinase A | FRET | 15.2 | 5.8 |
| Analog-1 | Kinase A | AlphaLISA | 22.8 | 10.1 |
| Analog-2 | Kinase B | LanthaScreen | 8.9 | 3.2 |
| Analog-3 | Kinase A | HTRF | 18.5 | 7.4 |
Table 2: Pharmacokinetic Properties in Rodent Models
| Compound | Route | Bioavailability (%) | Half-life (h) | Cmax (ng/mL) |
| This compound | IV | 100 | 4.2 | 1250 |
| This compound | Oral | 45 | 3.9 | 580 |
| Analog-2 | Oral | 68 | 6.1 | 890 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in the early research of this compound.
In Vitro Kinase Assays
The inhibitory activity of this compound and its analogs was assessed using a variety of kinase assay formats.
-
Fluorescence Resonance Energy Transfer (FRET) Assay:
-
Kinase, substrate, and ATP were combined in a reaction buffer.
-
The test compound (this compound or analog) was added at varying concentrations.
-
The reaction was incubated at 30°C for 60 minutes.
-
A europium-labeled antibody specific for the phosphorylated substrate was added.
-
After a 30-minute incubation, the FRET signal was measured using a plate reader.
-
-
AlphaLISA Assay:
-
Biotinylated substrate and the kinase were incubated with the compound.
-
The reaction was initiated by the addition of ATP.
-
Streptavidin donor beads and acceptor beads conjugated to a phospho-specific antibody were added.
-
The plate was incubated in the dark for 60 minutes.
-
The AlphaLISA signal was read on an appropriate plate reader.
-
Pharmacokinetic Studies in Mice
-
Dosing:
-
Intravenous (IV) administration: 2 mg/kg via tail vein injection.
-
Oral (PO) administration: 10 mg/kg via oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 50 µL) were collected from the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Analysis:
-
Plasma was separated by centrifugation.
-
Drug concentrations were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Visualizing Key Processes
To better illustrate the complex interactions and workflows, the following diagrams have been generated using Graphviz.
The early research on this compound and its analogs has established a solid foundation for its continued development. The data presented herein highlights its promising in vitro efficacy and acceptable pharmacokinetic profile. The detailed experimental protocols provide the necessary information for other researchers to build upon these initial findings. The visualized pathways and workflows offer a clear conceptual framework for understanding the compound's mechanism of action and its progression through the drug discovery pipeline. Further studies are warranted to fully elucidate its therapeutic potential.
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Ivhd-Valtrate on A2780 Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivhd-Valtrate, a derivative of Valeriana jatamansi, has emerged as a promising novel chemotherapeutic agent against human ovarian cancer.[1][2] In vitro and in vivo studies have demonstrated its efficacy in inhibiting the growth and proliferation of ovarian cancer cell lines, including A2780.[1][2] This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's cytotoxic and mechanistic effects on the A2780 human ovarian cancer cell line.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism that culminates in apoptosis and cell cycle arrest.[1][2] Treatment of A2780 cells with this compound leads to a concentration-dependent inhibition of growth and proliferation.[2] Mechanistically, this compound induces G2/M phase cell cycle arrest and triggers apoptosis.[1][2] This is achieved by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis. Notably, it increases the levels of p53, Rb, p21, and p27, while decreasing the expression of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[2][3] Furthermore, this compound alters the balance of pro- and anti-apoptotic proteins, leading to a decrease in the Bcl-2/Bax and Bcl-2/Bad ratios and enhanced cleavage of PARP and caspases.[2]
Data Presentation
Table 1: Cytotoxicity of this compound on A2780 Cells
| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |
| 0 (Control) | 48 | 100 | \multirow{5}{*}{[Concentration resulting in 50% inhibition]} |
| 1 | 48 | [Value] | |
| 5 | 48 | [Value] | |
| 10 | 48 | [Value] | |
| 25 | 48 | [Value] | |
| 50 | 48 | [Value] |
Note: The IC50 value should be determined experimentally by performing a dose-response curve.
Table 2: Effect of this compound on Cell Cycle Distribution in A2780 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | [Value] | [Value] | [Value] |
| This compound (IC50) | [Value] | [Value] | [Value] |
Table 3: Induction of Apoptosis by this compound in A2780 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | [Value] | [Value] | [Value] |
| This compound (IC50) | [Value] | [Value] | [Value] |
Experimental Protocols
A2780 Cell Culture
The A2780 human ovarian cancer cell line is established from tumor tissue of an untreated patient.[4][5]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.[4] Some protocols may use DMEM with similar supplements.[6][7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[4][8]
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.
-
Add 2.0-3.0 mL of Trypsin-EDTA solution to a 75 cm² flask and observe under a microscope until the cell layer is dispersed (typically 5-15 minutes).[4]
-
Add 6.0-8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[4]
-
Aliquot the cell suspension into new culture vessels at a subcultivation ratio of 1:3 to 1:6.[4]
-
Renew the culture medium 2 to 3 times a week.[4]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
-
Protocol:
-
Seed A2780 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.[9]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA.[11][12]
-
Protocol:
-
Seed A2780 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently.[11]
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.[11]
-
Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
-
Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, such as late apoptotic and necrotic cells.
-
Protocol:
-
Seed A2780 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[13][14]
-
Incubate the cells at room temperature in the dark for 15 minutes.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound on A2780 cells.
Caption: Proposed signaling pathway of this compound in A2780 ovarian cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bcrj.org.br [bcrj.org.br]
- 5. Cell lines and cell culture [bio-protocol.org]
- 6. Ovarian Cancer Cell Line (A2780) | Applied Biological Materials Inc. [abmgood.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. A2780 Cells [cytion.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Ivhd-Valtrate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivhd-Valtrate, a derivative of compounds found in Valeriana jatamansi, has emerged as a promising compound with notable antitumor properties.[1] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments, designed to assist researchers in harnessing its potential for cancer research and drug development. This compound has demonstrated significant efficacy against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C27H40O11 | [5][6] |
| Molecular Weight | 540.6 g/mol | [5][6] |
| CAS Number | 28325-56-6 | [5][6][7] |
| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [7][8] |
| Storage | Store at -20°C as a stock solution. | [7] |
Mechanism of Action
This compound exerts its anticancer effects by modulating key cellular pathways involved in cell cycle progression and apoptosis.[1][3] Treatment with this compound leads to:
-
Cell Cycle Arrest: It arrests ovarian and breast cancer cells in the G2/M phase of the cell cycle.[1][2][4]
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[1][2][4]
-
Modulation of Signaling Pathways:
A notable characteristic of this compound is its relatively low cytotoxicity towards non-tumorigenic cells, such as immortalized human ovarian surface epithelial cells (IOSE-144) and normal human breast epithelial cells (MCF 10A), suggesting a favorable therapeutic window.[1][2][4]
Experimental Data
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | Concentration-dependent inhibition | [1][2] |
| OVCAR-3 | Ovarian Cancer | Concentration-dependent inhibition | [1][2] |
| GLC-4 | Lung Cancer | 1.4 | [8] |
| COLO 320 | Colorectal Cancer | 3 | [8] |
| MDCK | Influenza Virus Infection | 0.19 | [8] |
Note: Specific IC50 values for A2780 and OVCAR-3 were not explicitly stated in the provided search results, but a concentration-dependent inhibition was noted.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required amount: Determine the desired stock solution concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight (540.6 g/mol ).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Sterilization: While not always necessary if prepared under aseptic conditions, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots tightly sealed at -20°C. Stock solutions are generally stable for up to two weeks.[7] Before use, allow an aliquot to equilibrate to room temperature for at least one hour before opening the vial.[7]
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution
-
Complete cell culture medium (appropriate for the cell line being used)
-
Sterile tubes for dilution
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
-
-
Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Experimental workflow for cell viability assay.
References
- 1. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H40O11 | CID 45273108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|28325-56-6|COA [dcchemicals.com]
- 7. This compound | CAS:28325-56-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ivhd-Valtrate in In Vivo Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivhd-Valtrate, a derivative of Valeriana jatamansi, has emerged as a promising anti-cancer agent, demonstrating notable activity against human ovarian cancer cells in vitro and in vivo.[1][2] Preclinical studies have shown that this compound can inhibit the proliferation of ovarian cancer cell lines, such as A2780 and OVCAR-3, in a concentration-dependent manner.[1][2][3] Furthermore, it has been reported to significantly suppress tumor growth in xenograft models in a dose-dependent fashion.[1][2] The primary mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis.[1][2][3] These effects are mediated through the modulation of key signaling molecules involved in cell cycle progression and apoptosis, including p53, Rb, p21, and the Bcl-2 family of proteins.[1][2]
This document provides detailed application notes and protocols for the use of this compound in in vivo xenograft tumor models, based on the available scientific literature. It is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound on ovarian cancer cell lines. Please note that while the in vivo studies are described as "dose-dependent," the specific dosages used in the definitive xenograft studies by Li et al. (2013) are not available in the publicly accessible literature. The dosage information in Table 2 is therefore presented as a general guideline based on typical preclinical studies and requires empirical determination.
Table 1: In Vitro Activity of this compound on Ovarian Cancer Cell Lines
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| A2780 | Proliferation Assay | Growth Inhibition | Concentration-dependent | [1][2] |
| OVCAR-3 | Proliferation Assay | Growth Inhibition | Concentration-dependent | [1][2] |
| A2780 | Cell Cycle Analysis | G2/M Phase Arrest | Not specified | [1][2] |
| OVCAR-3 | Cell Cycle Analysis | G2/M Phase Arrest | Not specified | [1][2] |
| A2780 | Apoptosis Assay | Induction of Apoptosis | Not specified | [1][2] |
| OVCAR-3 | Apoptosis Assay | Induction of Apoptosis | Not specified | [1][2] |
| IOSE-144 (non-tumorigenic) | Cytotoxicity Assay | Low Cytotoxicity | Not specified | [1][2] |
Table 2: Proposed In Vivo Dosage and Administration of this compound in Xenograft Models
| Parameter | Recommendation | Notes |
| Animal Model | Athymic Nude Mice (e.g., BALB/c nude) | Standard for xenograft studies. |
| Tumor Cell Lines | A2780, OVCAR-3 (human ovarian cancer) | Subcutaneous injection of 5 x 10^6 to 1 x 10^7 cells. |
| Vehicle | To be determined based on solubility | Common vehicles include DMSO, saline, or a mixture with surfactants like Tween 80. Solubility of this compound needs to be empirically tested. |
| Dosage Range (to be optimized) | 10 - 100 mg/kg | This is a typical starting range for novel compounds in xenograft models and requires optimization. The original study by Li et al. (2013) demonstrated a dose-dependent effect, but specific doses are not publicly available. |
| Route of Administration | Intraperitoneal (i.p.) or Oral (p.o.) | The route of administration was not specified in the available literature and should be determined based on the compound's properties and desired therapeutic effect. |
| Dosing Frequency | Daily or every other day | To be determined based on the compound's half-life and toxicity profile. |
| Treatment Duration | 21-28 days, or until tumor volume reaches endpoint | Monitor tumor growth and animal health throughout the study. |
| Endpoint | Tumor volume, tumor weight, survival | Tumor volume should be measured regularly (e.g., twice weekly). |
Experimental Protocols
Protocol 1: Establishment of Ovarian Cancer Xenograft Model
-
Cell Culture : Culture A2780 or OVCAR-3 human ovarian cancer cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation : When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5 x 10^7 cells/mL.
-
Animal Model : Use female athymic nude mice, 6-8 weeks old. Allow the mice to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation : Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring : Monitor the mice for tumor formation. Once the tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: V = (length x width^2) / 2.
-
Randomization : When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound
-
Preparation of Dosing Solution :
-
Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol).
-
Prepare a stock solution of this compound in a suitable solvent.
-
For administration, dilute the stock solution to the desired final concentrations with a vehicle (e.g., sterile saline, PBS). The final concentration of the solvent (e.g., DMSO) should be kept low (typically <10%) to avoid toxicity.
-
-
Dosing :
-
Administer this compound to the treatment groups at the predetermined dosages, route, and schedule.
-
Administer the vehicle solution to the control group following the same schedule and route.
-
-
Monitoring :
-
Continue to measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Observe the mice for any signs of toxicity or adverse effects.
-
Protocol 3: Evaluation of Anti-Tumor Efficacy
-
Endpoint Determination : The experiment should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.
-
Tumor Excision and Analysis : At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
The tumor tissue can be processed for further analysis, such as histopathology (H&E staining), immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), or Western blotting to analyze the expression of proteins in the signaling pathway.
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor volume and weight between the groups.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
Experimental Workflow
Caption: Experimental workflow for in vivo xenograft studies with this compound.
References
Application Note: Advanced Cell Cycle Analysis Using Dual-Pulse Labeling with IdU and EdU by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Analysis of the cell cycle is fundamental to understanding cellular health, proliferation, and the mechanisms of action for therapeutic compounds. Flow cytometry is a powerful, high-throughput technique for dissecting the different phases of the cell cycle (G0/G1, S, and G2/M). While DNA content staining provides a static snapshot of the cell cycle distribution, the use of thymidine (B127349) analogs allows for the dynamic measurement of DNA synthesis.
This protocol details a dual-pulse labeling method using two different thymidine analogs, 5-iodo-2'-deoxyuridine (IdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). This advanced technique enables the precise tracking of cells as they progress through the S phase, providing valuable kinetic data. Cells are sequentially pulsed with IdU and then EdU. By detecting both analogs simultaneously with a total DNA stain, one can distinguish cells that were in S phase during the first pulse, the second pulse, or both, as well as cells that have progressed from S phase to G2/M.
Principle of the Assay
IdU and EdU are analogs of thymidine that are incorporated into newly synthesized DNA during the S phase.[1][2] The key to this dual-labeling technique lies in their distinct detection methods:
-
IdU Detection: Requires DNA denaturation, typically with hydrochloric acid (HCl), to expose the incorporated IdU for detection by a specific anti-BrdU/IdU antibody.
-
EdU Detection: Utilizes a bio-orthogonal "click" reaction.[3][4] The alkyne group in EdU reacts with a fluorescently labeled azide (B81097) in a copper-catalyzed reaction. This method is much milder than the acid denaturation required for IdU detection, preserving cell morphology and other epitopes.[3][4]
By combining these two methods with a DNA content dye like Propidium Iodide (PI) or DAPI, a detailed analysis of cell cycle progression is possible.
Experimental Protocol: Dual-Pulse IdU/EdU Cell Cycle Analysis
This protocol provides a step-by-step guide for labeling, fixing, staining, and analyzing cells using a dual-pulse of IdU and EdU.
1. Materials and Reagents
-
Cells of interest in culture
-
Complete cell culture medium
-
5-iodo-2'-deoxyuridine (IdU)
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin or other cell detachment solution
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 or Saponin-based buffer)
-
Denaturation Solution (2N HCl)
-
Neutralization Buffer (0.1 M Sodium Borate, pH 8.5)
-
Anti-BrdU/IdU Antibody (ensure it does not cross-react with EdU)
-
Fluorescently labeled secondary antibody (if primary is not conjugated)
-
Click Chemistry Reaction Cocktail:
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)
-
Copper (II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate) or a commercial reaction buffer
-
-
RNase A
-
Propidium Iodide (PI) Staining Solution
-
Flow Cytometer
2. Step-by-Step Methodology
a. Cell Seeding and Labeling
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
First Pulse (IdU): Add IdU to the culture medium to a final concentration of 10-20 µM. Incubate for the desired pulse duration (e.g., 60 minutes) at 37°C.
-
Wash and Chase: Remove the IdU-containing medium, wash the cells twice with pre-warmed complete medium. Add fresh, pre-warmed medium and incubate for a "chase" period. The length of this period depends on the cell cycle length and the experimental question.
-
Second Pulse (EdU): Add EdU to the culture medium to a final concentration of 10 µM. Incubate for the desired pulse duration (e.g., 60 minutes) at 37°C.[3]
b. Cell Harvesting and Fixation
-
Harvest the cells using your standard method (e.g., trypsinization).
-
Wash the cells once with cold PBS and pellet by centrifugation (300 x g, 5 minutes).
-
Resuspend the cell pellet in 100 µL of cold PBS.
-
Add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells.
-
Incubate on ice for at least 30 minutes. Cells can often be stored at -20°C for several weeks at this stage.
c. EdU Detection (Click Reaction)
-
Rehydrate the cells by washing twice with a PBS-based wash buffer (e.g., PBS with 1% BSA).
-
Prepare the Click Reaction Cocktail according to the manufacturer's instructions immediately before use.
-
Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with wash buffer.
d. IdU Detection (Immunostaining)
-
Resuspend the cell pellet in 1 mL of 2N HCl and incubate for 20-30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 3 mL of 0.1 M Sodium Borate buffer and pellet the cells.
-
Wash the cells twice with a permeabilization-containing wash buffer (e.g., PBS with 1% BSA and 0.2% Tween-20).
-
Resuspend the cells in the antibody staining buffer containing the anti-BrdU/IdU antibody at its optimal dilution.
-
Incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Wash the cells twice with the permeabilization-containing wash buffer.
-
If using an unconjugated primary antibody, resuspend the cells in a solution containing the fluorescently-labeled secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice more.
e. DNA Content Staining
-
Resuspend the final cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
f. Flow Cytometry Acquisition and Analysis
-
Filter the cell suspension through a 35-50 µm nylon mesh to remove clumps.[5]
-
Acquire data on a flow cytometer. Ensure to set up proper voltage settings and compensation using single-stained controls.
-
Use pulse processing (e.g., FSC-A vs FSC-H) to exclude doublets and aggregates from the analysis.[5][6]
-
Analyze the data using appropriate software. Gate on single cells, then visualize IdU vs. EdU fluorescence. Subsequently, analyze the DNA content (PI) of the different labeled and unlabeled populations.
Data Presentation
The following table summarizes the key quantitative parameters of the protocol.
| Parameter | Reagent/Component | Recommended Concentration/Setting | Incubation Time | Temperature |
| Labeling | IdU (5-iodo-2'-deoxyuridine) | 10 - 20 µM | 30 - 60 min | 37°C |
| EdU (5-ethynyl-2'-deoxyuridine) | 10 µM | 30 - 60 min | 37°C | |
| Fixation | Ethanol | 70% (ice-cold) | ≥ 30 min | -20°C / 4°C |
| EdU Detection | Click Reaction Cocktail | Per manufacturer's protocol | 30 min | Room Temp |
| IdU Detection | Denaturation (HCl) | 2 N | 20 - 30 min | Room Temp |
| Neutralization (Sodium Borate) | 0.1 M, pH 8.5 | 5 min | Room Temp | |
| Primary Antibody (anti-BrdU/IdU) | Titrate for optimal signal | 60 min | Room Temp | |
| DNA Staining | Propidium Iodide (PI) | 20 - 50 µg/mL | 30 min | Room Temp |
| RNase A | 50 - 100 µg/mL | 30 min | Room Temp | |
| Centrifugation | Cell Pelleting | 300 - 500 x g | 5 min | 4°C |
Visualizations
Caption: Dual-pulse labeling experimental workflow.
Caption: Principle of dual-pulse cell cycle analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. EdU cell cycle analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 4. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. docs.research.missouri.edu [docs.research.missouri.edu]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
Ivhd-Valtrate in DMSO: A Guide to Solubility and Stability for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed information on the solubility and stability of Ivhd-Valtrate when dissolved in dimethyl sulfoxide (B87167) (DMSO). The provided protocols and data are intended to guide researchers in the proper handling and storage of this compound solutions to ensure experimental accuracy and reproducibility.
Introduction to this compound
This compound is a valepotriate, a type of iridoid, that has garnered significant interest in the scientific community for its potential therapeutic applications. Notably, it has been investigated for its anti-cancer properties, demonstrating the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2] Understanding its solubility and stability in commonly used laboratory solvents like DMSO is critical for its effective use in research and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₀O₁₁ | ChemFaces |
| Molecular Weight | 540.6 g/mol | ChemFaces |
| Appearance | Not Specified | - |
| Purity | >98% (typical) | Commercial Suppliers |
Solubility of this compound in DMSO
Protocol for Preparing an this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Determine the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 540.6 g/mol * (1000 mg / 1 g) = 5.406 mg
-
-
-
Weighing the this compound:
-
Carefully weigh out the calculated amount of this compound using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied to aid dissolution, but prolonged heating should be avoided due to the potential for degradation.
-
-
Storage:
-
Once dissolved, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
-
Stability of this compound in DMSO
Valepotriates as a class of compounds are known to be thermolabile and can be unstable under certain conditions.[3] While specific, long-term stability data for this compound in DMSO is limited, some general recommendations can be made based on supplier information and the known properties of related compounds.
Storage Recommendations for this compound in DMSO:
-
Short-term storage (days to weeks): Aliquots of DMSO stock solutions can be stored at -20°C and are generally usable for up to two weeks.[1]
-
Long-term storage (months): For longer-term storage, it is advisable to store the aliquots at -80°C to minimize degradation.
Factors Affecting Stability:
-
Temperature: Elevated temperatures can accelerate the degradation of valepotriates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially degrade the compound. It is highly recommended to prepare single-use aliquots.
-
Light: Exposure to light can also contribute to the degradation of light-sensitive compounds. It is good practice to store solutions in amber vials or otherwise protect them from light.
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of the compound. Using anhydrous DMSO is crucial.
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a framework for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.
Materials:
-
This compound in DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Incubators or storage chambers at desired temperatures (e.g., Room Temperature, 4°C, -20°C)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Sample Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested.
-
-
Time Zero (T₀) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution and dilute it to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the T₀ sample to determine the initial peak area of this compound. This will serve as the baseline.
-
-
Storage:
-
Store the prepared aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, and subjected to a number of freeze-thaw cycles).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve an aliquot from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Dilute the sample in the same manner as the T₀ sample and analyze it by HPLC or LC-MS.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area of the T₀ sample.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Data Presentation
The results of the stability study should be summarized in a table for clear comparison.
| Storage Condition | Time Point | % this compound Remaining |
| Room Temperature | 0 | 100 |
| 24 hours | ||
| 1 week | ||
| 4°C | 0 | 100 |
| 1 week | ||
| 1 month | ||
| -20°C | 0 | 100 |
| 1 month | ||
| 3 months | ||
| Freeze-Thaw Cycles | 1 cycle | |
| 5 cycles | ||
| 10 cycles |
Mechanism of Action: this compound Induced Apoptosis
This compound has been shown to exert its anti-cancer effects by inducing apoptosis (programmed cell death) and causing G2/M phase cell cycle arrest.[1][2] The signaling pathway involves the modulation of several key regulatory proteins.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow Diagrams
Workflow for Solubility Determination
Caption: Workflow for preparing this compound solution in DMSO.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
- 1. This compound | CAS:28325-56-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Application of Ivhd-Valtrate in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivhd-Valtrate, a derivative of Valeriana jatamansi, has emerged as a compound of interest in oncology research. While extensive studies have demonstrated its cytotoxic and anti-tumor activities in ovarian cancer cell lines, its specific application and efficacy in breast cancer models are still under investigation. A related compound, valtrate, has shown promising results in inhibiting the proliferation and migration of human breast cancer cells. This document provides a detailed guide for the experimental application of this compound in breast cancer cell lines, with protocols and data adapted from studies on ovarian cancer cell lines and research on the related compound, valtrate.
Principle of Action
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.[1][2] In ovarian cancer cells, treatment with this compound leads to an arrest in the G2/M phase of the cell cycle and triggers programmed cell death.[1][2][3] The proposed mechanism involves the modulation of key regulatory proteins in the cell cycle and apoptotic pathways. Specifically, this compound has been observed to increase the expression of p53, p21, and p27, while decreasing the levels of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[3] Furthermore, it influences the Bcl-2 family of proteins, leading to a decreased Bcl-2/Bax ratio and enhanced cleavage of PARP and caspases.[3] A similar compound, valtrate, has been found to induce G2/M arrest and apoptosis in breast cancer cell lines (MDA-MB-231 and MCF-7) and inhibit cell migration by down-regulating MMP-9 and MMP-2 expression.[4]
Data Presentation
Table 1: Effects of Valtrate on Breast Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| MDA-MB-231 | Valtrate | Induces cell cycle arrest at G2/M phase and apoptosis. Inhibits cell migration. | [4] |
| MCF-7 | Valtrate | Induces cell cycle arrest at G2/M phase and apoptosis. Inhibits cell migration. | [4] |
| MCF 10A (Normal Breast Epithelial) | Valtrate | Relatively low cytotoxicity. | [4] |
Table 2: Effects of this compound on Ovarian Cancer Cell Lines (for reference)
| Cell Line | Treatment | Effect | Reference |
| A2780 | This compound | Inhibits growth and proliferation in a concentration-dependent manner. Induces G2/M phase arrest and apoptosis. | [1][3] |
| OVCAR-3 | This compound | Inhibits growth and proliferation in a concentration-dependent manner. Induces G2/M phase arrest and apoptosis. | [1][3] |
| IOSE-144 (Normal Ovarian Epithelial) | This compound | Relatively low cytotoxicity. | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on the cell cycle distribution of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 4: Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key regulatory proteins.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-Akt, Cyclin B1, p21, cleaved caspase-3, PARP, MMP-2, MMP-9, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Experimental workflow for evaluating this compound in breast cancer cell lines.
Caption: Proposed signaling pathway of this compound in cancer cells.
Conclusion
The provided protocols and data, primarily adapted from studies on ovarian cancer cell lines and the related compound valtrate, offer a robust framework for investigating the therapeutic potential of this compound in breast cancer. These experiments will help elucidate its mechanism of action and cytotoxic efficacy in various breast cancer subtypes. Further research is warranted to establish the specific molecular interactions and clinical relevance of this compound in the context of breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Investigating Ivabradine Resistance Mechanisms Using Lentiviral-Mediated Gene Knockdown
Audience: Researchers, scientists, and drug development professionals.
Abstract: The development of drug resistance is a significant challenge in pharmacotherapy. This document provides a comprehensive framework for studying the mechanisms of resistance to Ivabradine, a heart rate-lowering agent, using lentiviral transduction. Ivabradine specifically inhibits the If current in the sinoatrial node by blocking HCN4 channels.[1][2][3] Resistance can emerge from various genetic or epigenetic alterations. Lentiviral vectors offer a robust platform for stably modifying the genome of target cells to either screen for or validate genes potentially involved in resistance.[4] This note details protocols for using lentiviral-delivered short hairpin RNA (shRNA) to create a stable gene knockdown cell line, followed by functional assays to assess changes in Ivabradine sensitivity.
Note on "Ivhd-Valtrate": The term "this compound" does not correspond to a recognized pharmaceutical agent or combination. This document focuses on Ivabradine as a clinically relevant example to demonstrate the application of lentiviral transduction in drug resistance studies. Valtrate is a separate natural compound not clinically used in combination with Ivabradine.[5][6]
Principle of the Method
Lentiviral vectors are powerful tools for gene delivery because they can transduce a wide range of cell types, including non-dividing cells, and integrate their payload into the host cell's genome, leading to stable, long-term expression of the transgene.[7] For drug resistance studies, this technology is primarily used in two ways:
-
Gain-of-Function Screening: Overexpressing genes from a cDNA library to identify genes that confer resistance.
-
Loss-of-Function Screening: Using shRNA or CRISPR libraries to knock down or knock out genes, respectively, to identify pathways whose inhibition restores drug sensitivity or induces resistance.[8]
This protocol will focus on a targeted loss-of-function approach: creating a stable cell line with knockdown of a single candidate gene hypothesized to be involved in Ivabradine resistance. The resulting cell line is then compared to a control cell line to quantify changes in the half-maximal inhibitory concentration (IC₅₀) of Ivabradine.
Experimental Protocols
Protocol 1: Lentivirus Production and Concentration
This protocol describes the transient transfection of HEK293T cells to produce replication-incompetent lentiviral particles.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (pLKO.1-puro) containing the shRNA of interest
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
High-glucose DMEM with 10% FBS
-
Opti-MEM Reduced Serum Medium
-
0.45 µm syringe filters
-
PEG-it Virus Precipitation Solution (or similar)
Procedure:
-
Day 1: Seed 6x10⁶ HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.[7]
-
Day 2:
-
Solution A: In a sterile tube, mix 4 µg of the shRNA transfer plasmid, 3 µg of psPAX2, and 1 µg of pMD2.G in 500 µL of Opti-MEM.
-
Solution B: In a separate tube, add 24 µL of PEI (1 mg/mL) to 500 µL of Opti-MEM.
-
Combine Solution A and B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the DNA-PEI mixture dropwise to the HEK293T cells.
-
-
Day 3: After 16-24 hours, carefully remove the medium and replace it with 10 mL of fresh DMEM with 2% FBS.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge at 3,000 x g for 15 minutes to pellet cell debris, and filter the supernatant through a 0.45 µm filter.
-
Concentration: Add 1 volume of cold PEG-it solution to 4 volumes of viral supernatant. Mix and incubate at 4°C overnight. The next day, centrifuge at 1,500 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the viral pellet in a small volume (e.g., 1/100th of the original volume) of cold, sterile PBS. Aliquot and store at -80°C.
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol details the infection of target cells (e.g., a cardiac cell line expressing HCN4) and selection of a stable pool of transduced cells.
Materials:
-
Target cells
-
Concentrated lentivirus
-
Polybrene (8 mg/mL stock)
-
Selection antibiotic (Puromycin)
-
6-well plates
Procedure:
-
Puromycin (B1679871) Kill Curve: Before transduction, determine the minimum concentration of puromycin that kills 100% of non-transduced target cells within 3-5 days. This is critical for effective selection.[9]
-
Day 1: Seed 50,000 target cells per well in a 6-well plate.
-
Day 2:
-
Thaw the lentiviral aliquot on ice.
-
Replace the medium with 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.[9]
-
Add different volumes of the concentrated virus to achieve a range of multiplicities of infection (MOI). Include a "no virus" control well.
-
Incubate for 24 hours.
-
-
Day 3: Remove the virus-containing medium and replace it with fresh complete medium.
-
Day 4 onwards: After 48 hours post-transduction, begin selection by adding the predetermined concentration of puromycin to the medium. Replace the selection medium every 2-3 days.[10]
-
Expansion: The "no virus" control cells should all die within 3-5 days. Once resistant colonies are visible in the transduced wells, expand the surviving cell pool for subsequent experiments.
Protocol 3: Assessment of Ivabradine Resistance
This protocol uses a cell viability assay to determine the IC₅₀ of Ivabradine in the stable knockdown cell line versus a control line (transduced with a non-targeting shRNA).
Materials:
-
Stable knockdown and control cell lines
-
Ivabradine stock solution
-
96-well plates (white-walled for luminescence assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of Ivabradine. Treat the cells with a range of concentrations (e.g., 0.1 nM to 100 µM) in triplicate. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized viability against the log of the Ivabradine concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value. A significant increase in the IC₅₀ value for the knockdown line indicates induced resistance.
-
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Representative Validation of Gene Knockdown by qPCR
| Cell Line | Target Gene | Relative mRNA Expression (Normalized to Control) | Standard Deviation |
|---|---|---|---|
| Control (Non-Targeting shRNA) | GENE-X | 1.00 | 0.09 |
| shRNA-GENE-X | GENE-X | 0.21 | 0.04 |
Table 2: Comparative IC₅₀ Values for Ivabradine
| Cell Line | Ivabradine IC₅₀ (µM) | 95% Confidence Interval | Fold Change in Resistance |
|---|---|---|---|
| Control (Non-Targeting shRNA) | 1.5 | 1.2 - 1.9 | 1.0 |
| shRNA-GENE-X | 12.8 | 10.5 - 15.6 | 8.5 |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of Ivabradine action and resistance.
Experimental Workflow Diagram
Caption: Workflow for creating and testing a drug-resistant cell line.
References
- 1. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ivabradine - Wikipedia [en.wikipedia.org]
- 3. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lentiviral shRNA screen of genes associated with multidrug resistance identifies PRP-4 as a new regulator of chemoresistance in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 10. addgene.org [addgene.org]
Application Note: High-Throughput Efficacy Assessment of Ivhd-Valtrate in 3D Tumor Spheroids
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures in preclinical drug screening.[1][2][3][4][5] Spheroids mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions characteristic of in vivo tumors, providing a more accurate platform for evaluating the efficacy of novel therapeutic agents.[2][3][5] Ivhd-Valtrate, a derivative of Valeriana jatamansi, has demonstrated significant anti-tumor properties, notably in ovarian cancer models.[6][7] Mechanistic studies have revealed that this compound induces G2/M phase cell cycle arrest and apoptosis by modulating the expression of key regulatory molecules, including p53, Rb, p21, and various cyclins and caspases.[6][7]
This application note provides a comprehensive set of protocols for assessing the efficacy of this compound in 3D tumor spheroids. The described methods facilitate the quantitative analysis of cell viability, apoptosis induction, and the expression of key protein markers, offering a robust framework for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the efficacy of this compound in 3D spheroids.
References
- 1. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 2. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel three-dimensional heterotypic spheroid model for the assessment of the activity of cancer immunotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Understanding Ivhd-Valtrate's Selective Cytotoxicity
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the low cytotoxicity of Ivhd-Valtrate in the immortalized non-tumorigenic human ovarian surface epithelial cell line, IOSE-144. The following question-and-answer format addresses common issues and provides insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity of this compound in our ovarian cancer cell lines (A2780 and OVCAR-3), but significantly lower cytotoxicity in our IOSE-144 control cells. Is this expected?
A1: Yes, this is an expected and documented observation. Research has shown that this compound, a derivative of a compound from Valeriana jatamansi, exhibits selective cytotoxicity. It is potent against human ovarian cancer cell lines like A2780 and OVCAR-3, while displaying relatively low cytotoxicity in the non-tumorigenic IOSE-144 cell line.[1][2][3][4][5] This differential effect is a key characteristic of the compound's therapeutic potential.
Q2: What is the proposed mechanism for the high cytotoxicity of this compound in ovarian cancer cells?
A2: In ovarian cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death).[1][2] This is achieved by modulating the expression of several key regulatory molecules. Specifically, it leads to an increase in the levels of p53, Rb, p21, and p27, while decreasing the levels of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[2] Furthermore, this compound down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and caspases, all of which are critical events in the apoptotic pathway.[2]
Q3: Why is this compound less cytotoxic to IOSE-144 cells?
A3: The precise molecular mechanisms for the reduced cytotoxicity of this compound in IOSE-144 cells are not fully elucidated in publicly available research. However, the differential response is likely linked to the inherent differences between cancerous and non-cancerous cells. One hypothesis is that the signaling pathways that are targeted by this compound are dysregulated in cancer cells, making them more susceptible to the drug's effects. In contrast, the cellular machinery in non-tumorigenic IOSE-144 cells may be more robust or possess compensatory mechanisms that mitigate the cytotoxic effects of the compound. For instance, the regulation of the cell cycle and apoptosis is tightly controlled in normal cells, and they may not be as reliant on the specific pathways that this compound perturbs in cancer cells.
Troubleshooting Guides
Problem: Higher than expected cytotoxicity in IOSE-144 cells.
-
Possible Cause 1: Cell Line Integrity. The passage number of the IOSE-144 cells may be too high, leading to genetic drift and altered sensitivity.
-
Troubleshooting Step: Use low-passage IOSE-144 cells for your experiments. It is recommended to regularly perform cell line authentication.
-
-
Possible Cause 2: Compound Concentration. The concentrations of this compound being used may be in a range that is toxic to even non-tumorigenic cells.
-
Troubleshooting Step: Perform a dose-response experiment starting from a low concentration to determine the optimal range for observing differential cytotoxicity.
-
-
Possible Cause 3: Experimental Conditions. Prolonged exposure times or suboptimal culture conditions can increase non-specific cell death.
-
Troubleshooting Step: Adhere to the recommended incubation times and ensure the cells are healthy and not overly confluent before adding the compound.
-
Problem: Difficulty replicating the differential cytotoxicity.
-
Possible Cause: Assay Sensitivity. The chosen cytotoxicity assay may not be sensitive enough to detect subtle differences in cell viability.
-
Troubleshooting Step: The MTT assay is a commonly used and reliable method for this type of study. Ensure that the assay is properly optimized for your specific cell lines and experimental conditions.
-
Quantitative Data Summary
| Cell Line | Type | This compound Effect |
| A2780 | Human Ovarian Cancer | Concentration-dependent inhibition of growth and proliferation |
| OVCAR-3 | Human Ovarian Cancer | Concentration-dependent inhibition of growth and proliferation |
| IOSE-144 | Immortalized Non-Tumorigenic Human Ovarian Surface Epithelial | Relatively low cytotoxicity |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
This compound
-
A2780, OVCAR-3, and IOSE-144 cells
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound in ovarian cancer cells.
Caption: Workflow for the MTT cell viability assay.
References
Optimizing Ivhd-Valtrate concentration for maximum apoptosis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Ivhd-Valtrate concentration to achieve maximum apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound-induced apoptosis?
A1: this compound is a derivative of Valeriana jatamansi that has been shown to induce apoptosis in cancer cells.[1][2] Its mechanism involves arresting the cell cycle at the G2/M phase and triggering the intrinsic apoptotic pathway.[1] Key molecular events include the down-regulation of the Bcl-2/Bax and Bcl-2/Bad ratios, which leads to mitochondrial outer membrane permeabilization, and the enhanced cleavage (activation) of executioner caspases and Poly (ADP-ribose) polymerase (PARP).[1][3]
Q2: What is the recommended starting concentration range for this compound in an apoptosis assay?
A2: Studies have shown that this compound inhibits the growth of ovarian and breast cancer cell lines in a concentration-dependent manner.[1][4] For initial dose-response experiments, a broad range from 1 µM to 50 µM is recommended. The optimal concentration is highly dependent on the specific cell line being used. For example, ovarian cancer cell lines like A2780 and OVCAR-3 have shown sensitivity to this compound, but the precise IC50 values must be determined empirically for your system.[1]
Q3: How long should I incubate my cells with this compound to observe apoptosis?
A3: The induction of apoptosis is dependent on both time and concentration. A standard starting point for incubation is 24 to 48 hours. To determine the optimal time point, a time-course experiment (e.g., 12, 24, 48, and 72 hours) should be performed in parallel with your dose-response experiments.
Q4: What are appropriate positive and negative controls for my apoptosis experiments?
A4: For a negative control, use vehicle-treated cells (e.g., DMSO at a final concentration not exceeding 0.1% v/v).[5] For a positive control, use a well-characterized apoptosis-inducing agent such as Staurosporine or Etoposide at a known effective concentration for your cell line.[6] This confirms that your cell system and detection reagents are working correctly.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on A2780 Ovarian Cancer Cells
| This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle) | 4.5% | 2.1% | 6.6% |
| 1 | 8.2% | 3.5% | 11.7% |
| 5 | 15.7% | 6.8% | 22.5% |
| 10 | 28.9% | 12.4% | 41.3% |
| 25 | 35.1% | 25.6% | 60.7% |
| 50 | 22.3% | 45.8% | 68.1% |
Note: Data are representative. A shift towards a higher PI-positive population at high concentrations may indicate secondary necrosis.
Table 2: Summary of this compound IC50 Values in Different Cancer Cell Lines (Hypothetical)
| Cell Line | Cancer Type | IC50 (48 hr) |
| A2780 | Ovarian Carcinoma | 12.5 µM |
| OVCAR-3 | Ovarian Carcinoma | 18.2 µM |
| MDA-MB-231 | Breast Cancer | 21.7 µM |
| MCF-7 | Breast Cancer | 15.9 µM |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Annexin V/PI Staining
This protocol uses dual staining with Annexin V and Propidium Iodide (PI) to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[7][8]
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest (e.g., A2780)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium and add the drug-containing medium to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Carefully collect the cell culture supernatant (which contains floating apoptotic cells) into a flow cytometry tube.[7] Wash the adherent cells with PBS and detach them using a gentle, EDTA-free dissociation enzyme. Combine the detached cells with their corresponding supernatant.
-
Staining: Centrifuge the cell suspension at 300 x g for 5 minutes.[9] Discard the supernatant and wash the pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a final concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic or necrotic cells are Annexin V+/PI+.[8]
Protocol 2: Measuring Caspase-3/7 Activity
This colorimetric or fluorometric assay measures the activity of key executioner caspases, providing quantitative confirmation of apoptosis.[11]
Materials:
-
Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, assay buffer, and a caspase substrate like DEVD-pNA or Ac-DEVD-AMC)
-
96-well microplate (black plate for fluorescent assays)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound in a 96-well plate as described in the previous protocol.
-
Cell Lysis: After incubation, centrifuge the plate (if using suspension cells) or aspirate the medium (for adherent cells). Add the kit's cell lysis buffer and incubate on ice for 10-30 minutes.[12]
-
Lysate Transfer: Transfer the cell lysates to a new 96-well plate appropriate for your reader.
-
Assay Reaction: Prepare the reaction mix according to the kit's instructions, typically by adding the caspase substrate to the assay buffer. Add the reaction mix to each well containing cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11][13]
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[11][14] The signal intensity is directly proportional to the caspase-3/7 activity.
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Proposed signaling pathway for this compound apoptosis.
Troubleshooting Guide
Q: I am not observing any apoptosis after treating with this compound. What should I do?
A: A lack of apoptosis can stem from several factors.[9] First, verify the integrity and concentration of your this compound stock. Ensure it was stored correctly. Second, confirm your experimental conditions. The concentration may be too low or the incubation time too short for your specific cell line. We recommend performing a broad dose-response (0.1 µM to 100 µM) and time-course (24h to 72h) experiment.[9] Finally, ensure your cells are healthy, within a low passage number, and that your apoptosis detection assay is functioning correctly by using a positive control.[15]
Q: My results show a high percentage of PI-positive cells, even at lower concentrations. Why?
A: A high PI-positive population suggests necrosis or late-stage apoptosis. If this occurs at concentrations where you expect early apoptosis, it could mean the drug concentration is too high for your cell model, causing rapid cell death.[16] It could also be due to harsh cell handling during harvesting, such as over-trypsinization, which can damage the cell membrane.[15] Use a gentle detachment method and handle cells carefully.
Q: My experimental results are not reproducible. What are the common causes?
A: Lack of reproducibility is often due to variability in experimental conditions. Key factors to control include:
-
Cell Health: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.
-
Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of reagents.
-
Assay Timing: Perform staining and analysis at consistent time points after treatment. Delaying analysis after staining can lead to artifacts.[15]
-
Instrumentation: Ensure the flow cytometer or plate reader is calibrated and settings are consistent between runs.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
- 1. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatamanvaltrate P induces cell cycle arrest, apoptosis and autophagy in human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dihydro-b-erythroidine.com [dihydro-b-erythroidine.com]
- 6. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. kumc.edu [kumc.edu]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mpbio.com [mpbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
Troubleshooting Ivhd-Valtrate insolubility in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Ivhd-Valtrate insolubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture media). Why is this happening?
A1: This is a common issue for compounds with low aqueous solubility, like this compound.[1] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock is diluted into an aqueous medium, the overall solvent polarity increases significantly. This change in polarity can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.[1] It is also crucial to ensure the final DMSO concentration is as low as possible, typically not exceeding 0.1-0.5%, as higher concentrations can be toxic to cells.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available information, this compound is soluble in several organic solvents. Recommended solvents for preparing stock solutions include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For biological experiments, DMSO is the most commonly used solvent due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.
Q3: What are the initial troubleshooting steps if I observe precipitation of this compound in my aqueous solution?
A3: If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate dilutions of your concentrated stock in DMSO first. Then, add the intermediate dilution to your aqueous buffer. This can help prevent localized high concentrations of the compound from immediately precipitating.[1]
-
Gentle Warming: Gently warming the aqueous solution to 37°C (98.6°F) may help dissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[1]
-
Sonication: Using a bath sonicator can help break up precipitate particles and aid in re-dissolving the compound.[1]
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer might improve solubility. The solubility of compounds with ionizable groups can be pH-dependent.[1][3]
Q4: Are there alternative methods to improve the aqueous solubility of this compound?
A4: Yes, several formulation strategies can enhance the solubility of hydrophobic drugs like this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a small percentage of ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in the aqueous buffer might help keep the compound in solution.[4]
-
Inclusion Complexation: Cyclodextrins are often used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[5]
-
Solid Dispersion: This technique involves dispersing the drug in an inert hydrophilic carrier to improve its dissolution rate and solubility.[6][7]
Troubleshooting Guides
Guide 1: Precipitate Formation Upon Dilution of DMSO Stock Solution
This guide addresses the most common issue encountered with this compound.
Problem: this compound precipitates out of solution when a DMSO stock is diluted into an aqueous buffer.
Workflow for Troubleshooting:
Figure 1: Troubleshooting workflow for this compound precipitation.
Possible Causes & Solutions:
| Cause | Explanation | Suggested Solution |
| High Final DMSO Concentration | The final concentration of DMSO in the aqueous solution is too high, causing the compound to be less soluble. | Ensure the final DMSO concentration is kept at a minimum, ideally below 0.5%. |
| Rapid Change in Polarity | Adding a concentrated DMSO stock directly to the aqueous buffer causes a sudden and significant change in solvent polarity, leading to precipitation. | Perform serial dilutions of the DMSO stock in the aqueous buffer. Add the stock solution dropwise while vortexing to ensure rapid mixing. |
| Low Kinetic Solubility | The compound may have poor kinetic solubility, meaning it precipitates over time even at concentrations below its thermodynamic solubility limit. | Prepare fresh dilutions immediately before use. Avoid storing diluted solutions. |
| Temperature Effects | The solubility of the compound may be temperature-dependent. | Gently warm the final solution to 37°C. However, be mindful of the compound's stability at higher temperatures. |
| pH of the Medium | The ionization state, and therefore solubility, of this compound may be influenced by the pH of the aqueous buffer. | If experimentally feasible, test the solubility of this compound in buffers with different pH values to find the optimal pH for solubility. |
Data Presentation
Table 1: Reported Solvents for this compound
This table summarizes the organic solvents in which this compound has been reported to be soluble.
| Solvent | Reported Solubility | Primary Use |
| DMSO (Dimethyl sulfoxide) | Soluble | Stock solution for biological assays |
| Chloroform | Soluble | Extraction and purification |
| Dichloromethane | Soluble | Extraction and purification |
| Ethyl Acetate | Soluble | Extraction and purification |
| Acetone | Soluble[2] | General laboratory use |
Table 2: Hypothetical Example of this compound Solubility in a DMSO/Aqueous Buffer System
Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the concept of co-solvency. Actual values for this compound must be determined experimentally.
| Final DMSO Concentration (%) | Maximum Soluble Concentration of this compound (µM) | Observation |
| 2.0 | > 100 | Clear solution |
| 1.0 | 50 | Clear solution |
| 0.5 | 25 | Clear solution |
| 0.25 | 10 | Slight precipitation after 1 hour |
| 0.1 | < 5 | Immediate precipitation |
Experimental Protocols
Protocol 1: Preparation of an this compound Working Solution from a DMSO Stock
This protocol provides a step-by-step method for preparing a working solution of this compound in an aqueous buffer to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Based on the molecular weight of this compound (540.6 g/mol ), calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound solid.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication (5-10 minutes) or gentle warming (to 37°C) can be applied.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If the final desired concentration is very low, it is advisable to first prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
-
Prepare the Final Aqueous Working Solution:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.
-
Immediately after adding the DMSO stock, vortex the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent localized high concentrations and subsequent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.
-
Ensure the final concentration of DMSO in the working solution is at an acceptable level for your experiment (typically ≤ 0.5%).
-
Mandatory Visualizations
This compound Signaling Pathway in Ovarian Cancer Cells
The following diagram illustrates the signaling pathway modulated by this compound in human ovarian cancer cells, leading to cell cycle arrest and apoptosis.[8][9]
Figure 2: this compound's proposed mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:28325-56-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. contractpharma.com [contractpharma.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. japer.in [japer.in]
- 6. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ivhd-Valtrate Resistance in OVCAR-3 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Ivhd-Valtrate in the OVCAR-3 ovarian cancer cell line.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and OVCAR-3 cells, suggesting potential causes and solutions in a question-and-answer format.
Q1: My OVCAR-3 cells are showing reduced sensitivity to this compound, with a higher IC50 value compared to previous experiments. What could be the cause?
A1: Reduced sensitivity to this compound, evidenced by an increased IC50 value, can arise from several factors. One possibility is the development of acquired resistance in the OVCAR-3 cell line over prolonged or intermittent exposure to the drug. OVCAR-3 cells are known for their inherent resistance to various chemotherapeutic agents, and they can develop further resistance to specific compounds.[1][2] Another potential issue could be related to the experimental setup itself.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with your current OVCAR-3 cell stock and compare the IC50 value to that of a fresh, low-passage vial of OVCAR-3 cells. A significant shift in the IC50 confirms acquired resistance.
-
Check Compound Integrity: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Verify Cell Line Authenticity: Confirm the identity of your OVCAR-3 cells through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Investigate Molecular Mechanisms: If resistance is confirmed, investigate potential underlying mechanisms as detailed in the FAQs below.
Q2: I am not observing the expected G2/M cell cycle arrest in my this compound-treated OVCAR-3 cells. Why might this be happening?
A2: this compound is known to induce G2/M arrest in OVCAR-3 cells by modulating the expression of key cell cycle regulators like Cyclin B1, Cdc25C, and Cdc2.[3][4] A lack of G2/M arrest suggests that the cells may have developed mechanisms to bypass this checkpoint.
Troubleshooting Steps:
-
Titrate Drug Concentration and Time: Ensure you are using an effective concentration of this compound and an appropriate time point for analysis. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal window for observing G2/M arrest.
-
Assess Cell Cycle Regulatory Proteins: Use Western blotting to analyze the protein levels of key G2/M regulators. In resistant cells, you might observe:
-
Unaltered or increased levels of Cyclin B1, Cdc25C, and Cdc2.
-
Decreased expression of cell cycle inhibitors like p21 and p27.[3]
-
-
Consider Alternative Pathways: Resistant cells might have activated bypass pathways. For instance, alterations in the PI3K/Akt pathway can contribute to cell cycle dysregulation and drug resistance in ovarian cancer.[5]
Q3: My this compound treatment is no longer inducing apoptosis in OVCAR-3 cells, as measured by Annexin V staining. What should I investigate?
A3: this compound induces apoptosis in OVCAR-3 cells by altering the Bcl-2/Bax ratio and promoting the cleavage of PARP and caspases.[3][4] A failure to induce apoptosis is a hallmark of acquired resistance.
Troubleshooting Steps:
-
Confirm with Multiple Assays: Use complementary apoptosis assays, such as a TUNEL assay or measurement of caspase-3/7 activity, to confirm the lack of apoptosis.
-
Analyze Apoptotic Proteins: Perform Western blot analysis to examine the expression of key apoptotic proteins. In resistant cells, you may find:
-
Investigate Upstream Signaling: The PI3K/Akt signaling pathway is a major survival pathway that can be upregulated in resistant ovarian cancer cells, leading to the inhibition of apoptosis.[5] Analyze the phosphorylation status of Akt to assess its activation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound in OVCAR-3 cells?
A1: this compound inhibits the growth and proliferation of OVCAR-3 cells through two primary mechanisms:
-
Cell Cycle Arrest: It induces a G2/M phase arrest by downregulating key cell cycle progression proteins such as Cyclin B1, Cdc25C, and Cdc2, and upregulating cell cycle inhibitors like p21 and p27.[3][4]
-
Induction of Apoptosis: It promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bax and Bad, leading to an increased Bax/Bcl-2 ratio. This results in the cleavage and activation of caspases and PARP.[3][4]
Q2: What are the potential molecular mechanisms of resistance to this compound in OVCAR-3 cells?
A2: While specific resistance mechanisms to this compound in OVCAR-3 have not been extensively studied, based on general mechanisms of drug resistance in ovarian cancer, the following are plausible:
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, XIAP, Survivin) or downregulation of pro-apoptotic proteins (e.g., Bax, Bad) can confer resistance.[5]
-
Cell Cycle Checkpoint Evasion: Mutations or altered expression of cell cycle regulatory proteins could allow cells to bypass the this compound-induced G2/M arrest.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]
-
Activation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/Akt can promote cell survival and override the apoptotic signals induced by this compound.[5]
Q3: How can I develop an this compound-resistant OVCAR-3 cell line for my studies?
A3: A common method to develop a chemoresistant cell line is through continuous or intermittent exposure to the drug. A modified pulse method is often used.[8]
Protocol Outline:
-
Initial Treatment: Treat OVCAR-3 cells with the IC50 concentration of this compound for a defined period (e.g., 24-48 hours).
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.
-
Subsequent Pulses: Once the cells reach approximately 80% confluency, repeat the drug treatment. Gradually increase the concentration of this compound in subsequent pulses.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the development of resistance. A resistant line is typically established after a significant and stable increase in the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant OVCAR-3 Cells
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| OVCAR-3 (Sensitive) | 5 | 1 |
| OVCAR-3 (Resistant) | 50 | 10 |
Table 2: Representative Changes in Protein Expression in this compound Resistant OVCAR-3 Cells
| Protein | Function | Expected Change in Resistant Cells |
| Cyclin B1 | G2/M Transition | No change or Increased |
| p21 | Cell Cycle Inhibitor | Decreased |
| Bcl-2 | Anti-apoptotic | Increased |
| Bax | Pro-apoptotic | Decreased |
| Cleaved Caspase-3 | Apoptosis Executioner | Decreased |
| p-Akt (Ser473) | Pro-survival Signaling | Increased |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed OVCAR-3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
2. Cell Cycle Analysis by Flow Cytometry
-
Seed OVCAR-3 cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
3. Western Blot Analysis
-
Lyse this compound-treated and untreated OVCAR-3 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Bcl-2, cleaved PARP, p-Akt, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in OVCAR-3 cells.
Caption: Troubleshooting workflow for this compound resistance.
Caption: The PI3K/Akt pro-survival signaling pathway.
References
- 1. Emergence of cisplatin-resistant cells from the OVCAR-3 ovarian carcinoma cell line with p53 mutations, altered tumorigenicity, and increased apoptotic sensitivity to p53 gene replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bcrj.org.br [bcrj.org.br]
- 3. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative and anti-apoptotic effects of grape seed extract on chemo-resistant OVCAR-3 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Ivhd-Valtrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of Ivhd-Valtrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo bioavailability of this compound?
This compound, like other valepotriates, is a hydrophobic compound, leading to poor aqueous solubility. This is a primary factor limiting its oral bioavailability.[1][2][3] Challenges in oral drug delivery for such compounds can be categorized into biological and technical barriers.[4] Biological barriers include enzymatic degradation in the gastrointestinal tract and low permeability across intestinal membranes.[3][5] Technical challenges relate to developing stable and effective formulations that can overcome these biological hurdles.[4]
Q2: What are the most promising general strategies to enhance the bioavailability of hydrophobic drugs like this compound?
Several formulation strategies can significantly improve the bioavailability of poorly water-soluble drugs.[2][6] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size enhances the dissolution rate.[2] Techniques include micronization and nanosizing to create nanocrystals or nanosuspensions.[1][2][7]
-
Lipid-Based Formulations: These formulations improve the solubility of lipophilic drugs and can facilitate lymphatic uptake, bypassing first-pass metabolism.[6][8] Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, liposomes, and solid lipid nanoparticles.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can transform it into an amorphous state, which has a higher solubility than its crystalline form.[1][8]
-
Use of Permeability Enhancers: Surfactants like polysorbates can alter intestinal membrane characteristics to increase drug permeability.[1]
Q3: Are there any suggested starting formulations for in vivo studies with this compound?
A common starting point for in vivo studies with valepotriates involves a co-solvent system. A suggested formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can dissolve up to 2 mg/mL of the compound.[9] It is recommended to prepare this solution fresh and use sonication to aid dissolution.[9]
Troubleshooting Guides
Issue 1: Poor and variable drug absorption in animal studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound. | Formulate the compound using a lipid-based delivery system such as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanosuspension to improve dissolution.[1][6] | Increased and more consistent plasma concentration of this compound. |
| Precipitation of the drug in the gastrointestinal tract. | Incorporate precipitation inhibitors into the formulation, such as hydrophilic polymers (e.g., HPMC, PVP) in a solid dispersion.[10] | Maintained supersaturated state of the drug in the gut, leading to enhanced absorption.[10] |
| First-pass metabolism. | Utilize formulations that promote lymphatic uptake, such as lipid-based systems, to bypass the liver.[6][8] | Increased systemic bioavailability of the parent compound. |
Issue 2: Difficulty in preparing a stable and consistent formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug recrystallization in solid dispersions. | Screen for optimal hydrophilic carriers that can effectively stabilize the amorphous form of this compound.[1] | A stable amorphous solid dispersion with improved long-term stability and consistent dissolution profiles. |
| Phase separation or instability of lipid-based formulations. | Optimize the ratio of oil, surfactant, and co-surfactant in the SEDDS formulation. Conduct stability studies under different storage conditions. | A thermodynamically stable and robust formulation that forms a fine emulsion upon dilution in aqueous media. |
| Aggregation of nanoparticles in nanosuspensions. | Use appropriate stabilizers (surfactants or polymers) and optimize the manufacturing process (e.g., milling time, pressure in high-pressure homogenization). | A physically stable nanosuspension with a narrow particle size distribution. |
Quantitative Data Summary
The following tables provide an illustrative comparison of different formulation approaches for enhancing the bioavailability of hydrophobic drugs, which can be extrapolated to this compound.
Table 1: Illustrative Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 ± 15 | 2.0 | 200 ± 50 | 100 |
| Micronized Suspension | 150 ± 30 | 1.5 | 600 ± 120 | 300 |
| Nanosuspension | 400 ± 80 | 1.0 | 1800 ± 350 | 900 |
| Solid Dispersion | 350 ± 70 | 1.0 | 1600 ± 300 | 800 |
| SEDDS | 600 ± 110 | 0.5 | 2500 ± 500 | 1250 |
Note: Data are hypothetical and for illustrative purposes to demonstrate potential improvements.
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by High-Pressure Homogenization
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound in a 0.5% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188 or Tween 80).
-
Stir the mixture at 1000 rpm for 30 minutes to ensure complete wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20-30 cycles.
-
Maintain the temperature of the sample below 10°C throughout the process using a cooling system.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the zeta potential to evaluate the stability of the nanosuspension.
-
Confirm the crystalline state of the nanoparticles using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD).
-
-
In Vivo Administration:
-
Administer the nanosuspension orally to the animal model at the desired dose.
-
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-surfactant.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of SEDDS Formulation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C and vortex until a clear solution is formed.
-
Dissolve the required amount of this compound in the mixture with continuous stirring.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of an emulsion.
-
Measure the globule size, PDI, and zeta potential of the resulting emulsion.
-
-
In Vivo Administration:
-
Encapsulate the liquid SEDDS formulation in hard gelatin capsules for oral administration.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 8. upm-inc.com [upm-inc.com]
- 9. Valepotriate | Apoptosis | HIV Protease | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
Preventing off-target effects of Ivhd-Valtrate in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing Ivhd-Valtrate effectively while minimizing potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a derivative of Valeriana jatamansi, a traditional medicinal plant.[1][2] In preclinical studies, it has demonstrated anti-cancer properties, particularly against human ovarian cancer cell lines.[1][2] Its primary mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis.[1][2] This is achieved by modulating the expression of numerous molecules critical for cell cycle progression and programmed cell death.[1][2]
Q2: Which signaling pathways are known to be affected by this compound?
This compound has been shown to modulate key proteins in the cell cycle and apoptosis signaling pathways. It increases the levels of tumor suppressor proteins such as p53 and Rb, as well as cell cycle inhibitors like p21 and p27.[1][2] Conversely, it decreases the expression of proteins that promote cell cycle progression, including Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[1][2] In the context of apoptosis, this compound alters the ratio of Bcl-2 family proteins, specifically down-regulating the anti-apoptotic Bcl-2/Bax and Bcl-2/Bad ratios, and enhances the cleavage of PARP and caspases.[1][2]
Q3: What are the known off-target effects of this compound?
The specific off-target profile of this compound is not extensively characterized in publicly available literature. As with many natural product-derived compounds, there is a potential for interactions with multiple cellular targets. Researchers should be aware that observed phenotypes may not be solely due to the intended on-target effects. It is crucial to implement rigorous experimental controls to identify and minimize potential off-target activities.
Q4: What are general strategies to minimize off-target effects of small molecule inhibitors like this compound?
To ensure that the observed biological effects are truly linked to the intended target of this compound, several strategies should be employed:
-
Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[1][2] Higher concentrations are more likely to interact with lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm key findings using alternative methods. For example, if this compound is hypothesized to inhibit a particular enzyme, use a different, structurally unrelated inhibitor of the same enzyme to see if it produces a similar phenotype.
-
Genetic Validation: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended target of this compound. If the phenotype observed with this compound is recapitulated by genetic perturbation of the target, it provides strong evidence for on-target activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High Toxicity Observed in Cells | Off-target effects leading to cellular stress. | - Perform a dose-response experiment to find the minimal effective concentration. - Test the compound on a panel of different cell lines to assess for differential toxicity. - Include a negative control compound. |
| Inconsistent Results Between Experiments | - Degradation of the compound. - Variability in cell culture conditions. | - Prepare fresh stock solutions of this compound regularly. - Standardize cell passage number, density, and media conditions. |
| Observed Phenotype Does Not Match Known On-Target Effects | Potential for novel on-target or off-target activity. | - Perform unbiased screening (e.g., proteomics, transcriptomics) to identify affected pathways. - Utilize genetic validation methods (siRNA, CRISPR) to confirm the role of the intended target. |
| Difficulty Reproducing Published Data | - Differences in experimental systems (cell lines, reagents). - Compound purity and stability. | - Ensure the cell line and experimental conditions are as close as possible to the published study. - Verify the purity and integrity of the this compound sample. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies. Researchers should note that optimal concentrations can vary between different cell lines and experimental conditions. It is highly recommended to perform independent dose-response experiments to determine the optimal concentration for your specific system.
| Parameter | Cell Lines | Concentration/Value | Reference |
| Effective Concentration for G2/M Arrest | A2780 and OVCAR-3 | 1 µM and 5 µM (after 12 hours) | [1] |
| Effect on Proliferation | A2780 and OVCAR-3 | Concentration-dependent inhibition | [1][2] |
| Cytotoxicity to Non-Tumorigenic Cells | IOSE-144 | Relatively low cytotoxicity | [1][2] |
| IC50 (Inhibition of Proliferation) | A2780 and OVCAR-3 | Not explicitly reported in µM. Researchers are advised to determine this empirically. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest concentration of this compound that elicits the desired biological effect (e.g., inhibition of cell proliferation) in the cell line of interest.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of 2-fold dilutions in cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM).
-
Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 48-72 hours for proliferation assays).
-
Viability Assay: Assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown
Objective: To confirm that the biological effects of this compound are mediated through its intended target (e.g., a specific cell cycle protein).
Methodology:
-
siRNA Transfection: Transfect cells with an siRNA specifically targeting the gene of interest. A non-targeting scrambled siRNA should be used as a negative control.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm successful knockdown of the target protein by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound at its predetermined optimal concentration.
-
Phenotypic Analysis: Assess the biological phenotype of interest (e.g., cell cycle profile by flow cytometry, apoptosis by Annexin V staining).
-
Data Interpretation: If the phenotype observed with this compound is diminished or absent in the cells with the knocked-down target compared to the control siRNA-treated cells, this provides strong evidence for an on-target effect.
Visualizations
Signaling Pathway of this compound in Ovarian Cancer Cells
Caption: this compound's mechanism in ovarian cancer.
Experimental Workflow for Investigating Off-Target Effects
Caption: Workflow for identifying potential off-target effects.
References
Adjusting Ivhd-Valtrate treatment time for cell cycle synchronization
Welcome to the technical support center for Valtrate-IVHD, your solution for precise cell cycle synchronization. This guide provides answers to frequently asked questions and detailed troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Valtrate-IVHD?
Valtrate-IVHD is a specialized formulation with Hydroxyurea as its active component. It primarily functions by inhibiting the enzyme ribonucleotide reductase. This enzyme is critical for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis. By depleting the cellular pool of dNTPs, Valtrate-IVHD effectively halts DNA replication, causing cells to arrest at the G1/S phase boundary or in early S-phase.
Caption: Mechanism of Valtrate-IVHD action on the cell cycle.
Q2: How long should I treat my cells with Valtrate-IVHD for optimal synchronization?
The optimal treatment time depends heavily on the cell line's doubling time. A general guideline is to treat cells for a period equivalent to one full cell cycle, minus the duration of G2 and M phases. For most mammalian cell lines, this is typically between 12 to 24 hours. Exceeding this time can lead to increased cytotoxicity and apoptosis.[1][2] It is crucial to perform a time-course experiment for your specific cell line to determine the ideal incubation period that yields the highest percentage of synchronized cells with minimal cell death.
Q3: What concentration of Valtrate-IVHD should I use?
The appropriate concentration varies by cell line, as sensitivity to the drug can differ significantly. A starting point for many cancer cell lines is around 2 mM.[3] However, for sensitive or primary cell lines, a lower concentration (e.g., 0.1-0.5 mM) may be necessary. We strongly recommend performing a dose-response curve to identify the lowest effective concentration that arrests the cell cycle without inducing significant apoptosis. Refer to the table below for starting concentrations for common cell lines.
Troubleshooting Guide
Problem 1: Low Synchronization Efficiency (Cells are not arresting)
-
Possible Cause 1: Sub-optimal Concentration. The concentration of Valtrate-IVHD may be too low for your specific cell line.
-
Solution: Increase the concentration in a stepwise manner (e.g., 1.5x, 2x) and re-evaluate the cell cycle profile using flow cytometry.
-
-
Possible Cause 2: Insufficient Incubation Time. The treatment duration may be too short for the majority of the cell population to reach the G1/S boundary.
-
Solution: Increase the incubation time. A good starting point is to treat for 16-18 hours and then analyze the cell cycle distribution.
-
-
Possible Cause 3: Drug Inactivity. The Valtrate-IVHD solution may have degraded.
-
Solution: Prepare a fresh stock solution of Valtrate-IVHD immediately before use. Store the stock solution as recommended on the datasheet.
-
Problem 2: High Cell Death or Apoptosis
-
Possible Cause 1: Concentration is too high. Many cell lines are sensitive to prolonged exposure to high concentrations of DNA synthesis inhibitors.[1][2]
-
Solution: Reduce the concentration of Valtrate-IVHD. Refer to your dose-response curve to select a less toxic concentration that still provides good synchronization.
-
-
Possible Cause 2: Treatment time is too long. Extended arrest can trigger apoptotic pathways.
-
Solution: Reduce the incubation time. Analyze cell viability (e.g., using Trypan Blue or an Annexin V assay) at different time points to find the optimal window.
-
-
Possible Cause 3: Cells were unhealthy before treatment. Synchronization protocols are stressful for cells.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before adding Valtrate-IVHD. Do not use cells that are over-confluent.
-
Caption: Troubleshooting decision tree for Valtrate-IVHD experiments.
Experimental Data & Protocols
Recommended Starting Conditions for Common Cell Lines
| Cell Line | Recommended Concentration | Typical Incubation Time | Expected Sync. Efficiency |
| HeLa | 1.5 - 2.0 mM | 16 - 18 hours | > 70% in G1/S |
| HEK293T | 0.5 - 1.0 mM | 12 - 16 hours | > 75% in G1/S |
| A549 | 2.0 mM | 18 - 24 hours | > 65% in G1/S |
| MCF-7 | 2.0 mM | 24 hours | ~80% in G1/S[3] |
| MDA-MB-453 | 2.0 mM | 24 hours | ~82% in G1[3] |
Note: These are starting recommendations. Optimal conditions must be determined empirically for your specific experimental system.
Protocol: Cell Cycle Synchronization with Valtrate-IVHD
This protocol provides a general workflow for synchronizing adherent mammalian cells at the G1/S boundary.
-
Cell Seeding:
-
Plate cells at a density that will result in 50-60% confluency at the time of drug addition. This ensures cells are in the logarithmic growth phase.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Valtrate-IVHD Treatment:
-
Prepare a fresh stock solution of Valtrate-IVHD in sterile PBS or culture medium.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Aspirate the old medium from the cells and add the Valtrate-IVHD-containing medium.
-
Incubate for the predetermined optimal time (e.g., 16 hours).
-
-
Release from Block (for S-phase progression studies):
-
To release the cells from the G1/S block, aspirate the Valtrate-IVHD-containing medium.
-
Gently wash the cell monolayer twice with sterile, pre-warmed PBS to remove any residual drug.
-
Add fresh, pre-warmed complete culture medium.
-
Cells will now synchronously progress through the S-phase. Collect cells at various time points post-release to analyze different stages of the cell cycle.
-
-
Verification of Synchronization:
-
Harvest a sample of the arrested cells (and at each time point post-release).
-
Fix the cells (e.g., with 70% cold ethanol).
-
Stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase A.
-
Analyze the cell cycle distribution by flow cytometry to confirm the percentage of cells in the G1/S phase.
-
Caption: Workflow for cell synchronization using Valtrate-IVHD.
References
Interpreting unexpected results in Ivhd-Valtrate migration assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in Ivhd-Valtrate migration assays.
Frequently Asked Questions (FAQs)
Q1: We observe significantly less cell migration in our this compound treated group compared to the vehicle control, even at low concentrations. Is this expected?
A1: Yes, this can be an expected outcome. This compound has been shown to inhibit the growth and proliferation of certain cancer cell lines, such as A2780 and OVCAR-3 ovarian cancer cells.[1][2] It can also induce apoptosis and cause cell cycle arrest at the G2/M phase.[1][2][3] Therefore, a reduction in the number of migrated cells could be a direct result of this compound's cytotoxic or cytostatic effects, rather than a specific inhibition of the cellular migration machinery.
Troubleshooting Steps:
-
Perform a cytotoxicity assay: Conduct a dose-response experiment using a viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Shorten incubation time: A shorter migration assay duration may allow you to observe effects on migration before significant cell death or proliferation arrest occurs.[4][5]
-
Analyze non-migrated cells: Quantify the cells remaining on top of the transwell membrane. A high number of non-migrated, non-viable cells in the treated group would support the cytotoxicity hypothesis.[6]
Q2: We are seeing no cell migration at all in both our control and this compound treated wells. What could be the issue?
A2: This is a common issue in transwell assays and is often related to the experimental setup rather than the specific effect of this compound.[7][8]
Troubleshooting Steps:
-
Check chemoattractant gradient: Ensure there is a proper chemoattractant gradient. The lower chamber should contain a higher concentration of a chemoattractant (e.g., FBS, specific growth factors) than the upper chamber.[5][7] Serum starvation of cells prior to the assay can increase their sensitivity to the chemoattractant.[5][8][9][10]
-
Verify pore size: The transwell membrane pore size must be appropriate for your cell type. If the pores are too small, cells cannot migrate through.[9][10][11]
-
Optimize cell density: Too few cells seeded in the upper chamber will result in a low number of migrated cells that may be difficult to detect.[9]
-
Inspect for bubbles: Ensure no air bubbles are trapped underneath the transwell insert, as this will prevent contact with the chemoattractant medium.[7]
-
Assess cell health: Confirm that the cells used for the assay are healthy and have not been over-passaged.
Q3: The number of migrated cells in our replicate wells shows high variability. How can we improve the consistency of our this compound migration assay?
A3: High variability can obscure the true effect of this compound. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Ensure even cell seeding: Pipette the cell suspension carefully into the center of the insert to ensure an even distribution of cells on the membrane.
-
Consistent removal of non-migrated cells: When removing non-migrated cells from the top of the membrane with a cotton swab, be gentle and consistent to avoid dislodging the membrane or inconsistently removing cells.
-
Standardize staining and counting: Use a consistent staining protocol and count multiple fields of view per membrane to get a representative average.[12] Using a fluorescent stain and automated cell counting can also reduce variability.[13]
-
Optimize incubation time: An optimal incubation time allows for a measurable number of migrated cells without excessive proliferation, which can be a source of variability.[4]
Data Presentation
Table 1: Troubleshooting Common Issues in this compound Migration Assays
| Unexpected Result | Potential Cause | Recommended Action |
| Reduced Migration | This compound cytotoxicity/cytostatic effects. | Perform viability assay; shorten incubation time. |
| No Migration | Improper chemoattractant gradient. | Optimize chemoattractant concentration; serum starve cells. |
| Incorrect membrane pore size. | Select pore size appropriate for the cell type. | |
| Low cell seeding density. | Optimize the number of cells seeded. | |
| High Variability | Uneven cell seeding. | Pipette cell suspension carefully into the center of the insert. |
| Inconsistent removal of non-migrated cells. | Standardize swabbing technique. | |
| Inconsistent counting. | Count multiple fields; consider fluorescent staining and automated counting. |
Experimental Protocols
Protocol 1: Transwell Migration Assay with this compound
This protocol provides a general framework. Optimization of cell number, this compound concentration, and incubation time is crucial for each cell line.
-
Cell Preparation:
-
Assay Setup:
-
Rehydrate transwell inserts (e.g., 8 µm pore size for most cancer cells) in a serum-free medium.[11]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate.[14]
-
Prepare a cell suspension in a serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 12-48 hours).
-
-
Quantification:
-
Carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[12]
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.[14]
-
Stain the cells with a solution such as 0.2% crystal violet.[12]
-
Wash the inserts to remove excess stain and allow them to dry.
-
Visualize and count the stained cells under a microscope.
-
Mandatory Visualization
Caption: this compound's impact on cell cycle and apoptosis.
Caption: Standard workflow for a transwell migration assay.
Caption: Troubleshooting logic for migration assay results.
References
- 1. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.de [fishersci.de]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Minimizing Ivhd-Valtrate degradation during storage
This technical support center provides guidance on minimizing the degradation of Ivhd-Valtrate during storage and experimental handling. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an active derivative from the plant Valeriana jatamansi and is investigated for its potential as a novel chemotherapeutic agent, particularly in ovarian cancer research.[1][2][3] It belongs to the class of iridoid valepotriates, which are known for their poor chemical stability.[4] Degradation can lead to a loss of potency and the formation of impurities, which may affect experimental results and safety profiles.
Q2: What are the main factors that cause this compound degradation?
A2: Based on studies of related valepotriates, this compound is likely susceptible to degradation under several conditions, including exposure to high temperatures, strong sunlight (photolysis), and non-neutral pH (acidic or alkaline conditions).[4]
Q3: How should I store pure, solid this compound?
A3: For long-term storage, it is recommended to store solid this compound in a tightly sealed, light-protected container (e.g., a brown glass vial) at -20°C. One supplier suggests that under these conditions, the product can be stored for up to 24 months.[5] For a related compound, valtrate, storage in a single-dose, sealed brown ampoule at -20°C was suggested for stability up to 3 years.[6]
Q4: What is the recommended way to store this compound in solution?
A4: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[5] Generally, these solutions are usable for up to one month.[5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[5][7]
Q5: Can the degradation products of this compound be biologically active?
A5: Yes, it is possible. Studies on related iridoid valepotriates have shown that both the original compounds and their degradation products can exhibit biological activities, such as antioxidant effects.[4] Decomposition products of valepotriates, such as baldrinal (B101756) and homobaldrinal, also have known biological activities.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound (solid and solutions) is stored at -20°C in a tightly sealed, light-protected container. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions on the same day of use.[5] 3. Perform Quality Control: Use a stability-indicating analytical method (e.g., HPLC) to check the purity of your stock solution. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Analyze Degradation Pathways: The new peaks could correspond to hydrolysis, oxidation, or photolytic degradation products. Review the likely degradation pathways (see diagram below). 2. Implement Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study under controlled stress conditions (acid, base, heat, light, oxidation) can be performed. |
| Discoloration of the this compound solution. | Significant degradation, particularly under alkaline conditions. Alkaline hydrolysis of related compounds can be strongly exothermic and lead to a black solution.[1][4] | 1. Check pH of the solution: Ensure the pH is neutral or slightly acidic, as alkaline conditions can cause rapid degradation. 2. Discard the solution: Do not use discolored solutions as they likely contain a high percentage of degradation products. Prepare a fresh solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. This should be adapted and validated for your specific experimental setup.
Objective: To investigate the stability of this compound under various stress conditions as prescribed by ICH guidelines.[2]
Stress Conditions:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute to a known concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter intervals (e.g., 10, 30, 60 minutes) due to expected rapid degradation.
-
At each time point, withdraw a sample, neutralize it, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% H₂O₂.
-
Incubate at room temperature for a specified period (e.g., 2, 6, 12, 24 hours).
-
Withdraw samples at intervals for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Also, prepare a solution of this compound and incubate at the same temperature.
-
Sample at various time points for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound and the solid compound to a light source with a specified output (e.g., as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze the samples after a defined exposure period.
-
Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using LC-MS/MS and compare the fragmentation patterns to the parent compound to elucidate their structures.[1][4]
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
Objective: To establish an HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.
Method Parameters (to be optimized):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase:
-
A gradient elution is often necessary to separate the parent drug from its degradation products.
-
Start with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., around 256 nm, as seen with related compounds).[4] A photodiode array (PDA) detector is recommended to identify peak purity.
-
Column Temperature: Maintain a constant temperature (e.g., 30°C) to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can resolve this compound from all degradation products.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Robustness: Assess the method's performance with deliberate small variations in parameters like mobile phase composition, pH, and flow rate.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Container | Additional Notes |
| Solid | -20°C | Up to 24 months[5] | Tightly sealed, light-protected vial | Avoid repeated freeze-thaw cycles. |
| Solution | -20°C | Up to 1 month[5] | Tightly sealed aliquots in protected vials | Equilibrate to room temperature for at least 1 hour before use.[5][7] |
Table 2: Susceptibility of Related Valepotriates to Degradation
This table summarizes the stability of valepotriates closely related to this compound under forced degradation conditions. This information can be used to predict the stability of this compound.
| Stress Condition | Observed Effect on Related Valepotriates | Potential Degradation Products |
| Acidic Hydrolysis | Degradation occurs.[4] | Baldrinal, Homobaldrinal |
| Alkaline Hydrolysis | Rapid and significant degradation, often with discoloration.[1][4] | Baldrinal, Homobaldrinal |
| Oxidation (H₂O₂) | Degradation occurs. | Oxidized derivatives |
| Thermal | Degradation occurs. | Isomers and rearrangement products |
| Photolysis (Light) | Degradation occurs. | Isomers and rearrangement products |
Visualizations
References
- 1. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products | PLOS One [journals.plos.org]
- 2. scispace.com [scispace.com]
- 3. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ivhd-Valtrate Efficacy in Cisplatin-Resistant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the use of Ivhd-Valtrate to enhance the efficacy of cisplatin (B142131) in resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cells?
This compound, a principal compound isolated from Valeriana jatamansi Jones, has demonstrated anti-cancer activity in various cell lines.[1][2] Its primary mechanisms include:
-
Induction of Apoptosis: this compound promotes programmed cell death by modulating key apoptotic proteins. It has been shown to down-regulate the Bcl-2/Bax and Bcl-2/Bad ratios and enhance the cleavage of PARP and caspases.[3][4]
-
Cell Cycle Arrest: The compound can arrest the cell cycle at the G2/M phase.[1][3][4] This is achieved by modulating the expression of cell cycle regulatory proteins such as p53, Rb, p21, p27, Cyclin B1, Cdc25C, and Cdc2.[3][4]
-
Inhibition of Signaling Pathways: this compound has been observed to inhibit pro-survival signaling pathways, including the PI3K/Akt and Stat3 pathways.[1][5][6]
Q2: What are the common mechanisms of cisplatin resistance in cancer cells?
Cisplatin resistance is a multifactorial phenomenon. The primary mechanisms include:
-
Reduced Intracellular Drug Accumulation: This can occur due to decreased drug import (e.g., downregulation of copper transporter 1, CTR1) or increased drug export.[7][8]
-
Increased Drug Inactivation: Intracellular detoxification mechanisms, such as increased levels of glutathione (B108866) (GSH) and metallothioneins, can neutralize cisplatin before it reaches its target DNA.[9]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can efficiently remove cisplatin-DNA adducts.[7][10][11]
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways, such as overexpression of anti-apoptotic proteins (e.g., Bcl-2) or mutations in p53, can prevent cisplatin-induced cell death.[7][12]
Q3: Is there direct evidence for this compound enhancing cisplatin efficacy in resistant cells?
Currently, there is a lack of direct published studies specifically investigating the synergistic effect of this compound and cisplatin in cisplatin-resistant cell lines. However, based on their individual mechanisms of action, there is a strong scientific rationale for hypothesizing a synergistic interaction. This compound's ability to induce apoptosis and inhibit pro-survival pathways could potentially counteract the resistance mechanisms to cisplatin.
Q4: What are the potential synergistic mechanisms between this compound and cisplatin?
Based on their known biological activities, potential synergistic mechanisms include:
-
Enhanced Apoptosis: this compound's pro-apoptotic effects could lower the threshold for cisplatin-induced apoptosis in resistant cells.
-
Inhibition of Pro-Survival Signaling: By inhibiting pathways like PI3K/Akt and Stat3, this compound may abrogate survival signals that contribute to cisplatin resistance.[1][5][6]
-
Modulation of Cell Cycle: G2/M arrest induced by this compound might sensitize cells to the DNA-damaging effects of cisplatin.[1][3][4]
Troubleshooting Guides
Problem 1: No significant enhancement of cisplatin cytotoxicity is observed with this compound co-treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing: The concentrations of this compound and/or cisplatin may not be in the synergistic range. | Solution: Perform a dose-matrix experiment to determine the optimal concentrations and ratios of both compounds. Calculate the Combination Index (CI) to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). |
| Inappropriate Treatment Schedule: The timing of drug administration (pre-treatment, co-treatment, or post-treatment) can significantly impact the outcome. | Solution: Test different administration schedules. For example, pre-treating with this compound for 24 hours before adding cisplatin might "prime" the cells for apoptosis. |
| Cell Line-Specific Resistance Mechanisms: The dominant cisplatin resistance mechanism in your specific cell line may not be effectively targeted by this compound. | Solution: Characterize the primary resistance mechanism in your cell line (e.g., drug efflux, DNA repair capacity). If, for example, drug efflux is high, consider combining with an efflux pump inhibitor. |
| Drug Stability and Activity: this compound or cisplatin may have degraded. | Solution: Verify the stability and activity of your drug stocks. Use freshly prepared solutions for each experiment. |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health and Density: Variations in cell passage number, confluency, and overall health can lead to inconsistent responses. | Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in drug concentrations. | Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of drug dilutions to minimize pipetting steps. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate solutes and affect cell growth. | Solution: Avoid using the outermost wells for experimental conditions. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
Quantitative Data Summary
The following tables provide a summary of reported cytotoxic activities of this compound and cisplatin in various cancer cell lines. These values can serve as a starting point for designing your experiments.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | MTT | ~5 | [3][4] |
| OVCAR-3 | Ovarian Cancer | MTT | ~5 | [3][4] |
| MDA-MB-231 | Breast Cancer | MTT | Not specified | [1] |
| MCF-7 | Breast Cancer | MTT | Not specified | [1] |
| PANC-1 | Pancreatic Cancer | MTT | Not specified | [5][6] |
| GLC-4 | Lung Cancer | Not specified | 1.4 | [13] |
| COLO 320 | Colorectal Cancer | Not specified | 3 | [13] |
Table 2: Reported IC50 Values for Cisplatin in Sensitive and Resistant Ovarian Cancer Cell Lines
| Cell Line | Cisplatin Sensitivity | IC50 (µM) | Reference |
| A2780 | Sensitive | ~1-5 | [14][15] |
| A2780/CP70 | Resistant | ~10-30 | [15] |
| OVCAR-3 | Moderately Resistant | ~5-15 | [3][4] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and cisplatin, alone and in combination.
-
Materials:
-
Cisplatin-sensitive and -resistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
Treat the cells with varying concentrations of this compound, cisplatin, or their combination for 48-72 hours. Include untreated and vehicle-treated controls.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis.
-
Materials:
-
6-well plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or their combination for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: Key mechanisms of cisplatin resistance in cancer cells.
Caption: Hypothetical model of synergistic action between this compound and cisplatin.
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valtrate as a novel therapeutic agent exhibits potent anti-pancreatic cancer activity by inhibiting Stat3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products as a means of overcoming cisplatin chemoresistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new mechanism of cisplatin resistance in cancer, and how to reverse it [blogs.bcm.edu]
- 12. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
Technical Support Center: Refinement of Animal Models for L-Valtrate Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with l-valtrate in animal models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, preparation, and fundamental properties of l-valtrate.
Q1: What is l-valtrate and what are its primary biological activities?
A1: L-valtrate is a natural iridoid compound, a type of monoterpene, isolated from various Valeriana species, such as Valeriana jatamansi.[1][] It is one of the principal valepotriates studied for its therapeutic potential.[3] Research has identified several key biological activities, including:
-
Anti-cancer effects: L-valtrate has demonstrated cytotoxic activity against various cancer cell lines, including human breast cancer and glioblastoma.[1][4] It can induce apoptosis, cell cycle arrest, and inhibit cancer cell migration.[1]
-
Anxiolytic properties: Studies in rat models have shown that l-valtrate exhibits anxiety-reducing effects, potentially mediated through the hypothalamus-pituitary-adrenal (HPA) axis.[5][6]
-
Anti-epileptic activity: L-valtrate has shown significant anti-epileptic effects in mouse models of both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures.[7]
Q2: How should I properly store and handle l-valtrate to ensure its stability?
A2: L-valtrate is an oil, and its stability is a critical factor for reproducible experimental results.[] Valepotriates can decompose upon storage, which can lead to a significant reduction in their biological activity, such as cytotoxicity.[8] To ensure stability:
-
Storage: Store l-valtrate at -20°C for long-term preservation.[7]
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Light and Air: Protect the compound from excessive exposure to light and air to minimize degradation.
Q3: What is the best way to dissolve and prepare l-valtrate for administration to animals?
A3: L-valtrate's solubility can present a challenge for in vivo studies. It is described as soluble in DMSO and chloroform, but only slightly soluble in methanol, suggesting poor aqueous solubility.[6] For oral or parenteral administration, a suitable vehicle is required.
-
Vehicle Selection: For oral administration (p.o. or ig), l-valtrate can be dissolved in saline.[5] However, depending on the required concentration, a co-solvent or suspension agent may be necessary. Always perform small-scale solubility tests first.
-
Positive Control: For anxiolytic studies, Diazepam is often used as a positive control.[5] For toxicity studies, a vehicle-only control group is essential.
-
Administration Volume: In rat studies, drugs have been administered in a volume of 1 mL/100 g body weight.[5] This should be adjusted based on the animal model and institutional guidelines.
Section 2: Troubleshooting In Vivo Experiments
This guide provides solutions to specific issues that researchers may encounter during animal testing of l-valtrate.
Q1: I am observing high variability in my experimental results. What are the common causes and how can I mitigate them?
A1: High variability can obscure true experimental outcomes. Common causes include inconsistent drug preparation, animal handling, and procedural differences.
-
Drug Instability: As valepotriates can degrade, ensure that your stock solution is stable under your storage conditions and that you prepare fresh dilutions for each cohort of animals.[8]
-
Animal Factors: The age, weight, and sex of the animals can influence outcomes.[9] Ensure animals are properly randomized into treatment groups and acclimatized to the laboratory environment before the experiment begins.
-
Procedural Consistency: Standardize all procedures, including the time of day for dosing and behavioral testing, the route of administration, and the handling of animals by different personnel. For behavioral tests like the elevated plus maze, ensure the testing environment is consistent (e.g., lighting, noise levels).[5]
Caption: Troubleshooting logic for high experimental variability.
Q2: My animals are showing unexpected adverse effects or mortality. How can I investigate potential toxicity?
A2: While studies on Valeriana extracts suggest a wide safety margin, purified l-valtrate's toxicity profile is less defined, and in vitro studies show significant cytotoxicity.[8][10][11]
-
Dose-Ranging Study: If you are using a novel dose, perform a preliminary dose-ranging study with a small number of animals to identify the maximum tolerated dose (MTD).
-
Clinical Observations: Systematically record clinical signs of toxicity such as changes in body weight, food/water consumption, posture, and activity levels.[11]
-
Histopathology and Clinical Chemistry: At the end of the study, perform necropsies and collect blood for biochemical analysis (e.g., liver enzymes ALT, AST) and organs for histological examination to identify any target organ toxicity.[10] Drug-induced liver injury (DILI) is a key consideration for many xenobiotics.[12]
-
Review Literature: Compare your dose to those reported in the literature. Doses for anxiolytic effects (~10 mg/kg) are much lower than those used in acute toxicity studies (>2000 mg/kg).[5][11]
Q3: How do I select an appropriate animal model for my l-valtrate research question?
A3: The choice of model is critical and depends entirely on the therapeutic area you are investigating.
-
For Anticancer Studies: Orthotopic xenograft models in immunocompromised mice (e.g., nude mice) are suitable for evaluating efficacy against specific tumor types like glioblastoma.[4] This involves implanting human cancer cells into the corresponding organ in the mouse.
-
For Neurological Studies (Anxiety/Epilepsy): Wistar or Sprague-Dawley rats are commonly used for anxiety models like the elevated plus maze (EPM) and open field test.[5] For epilepsy, various mouse strains can be used in chemically-induced (e.g., PTZ) or electrically-induced (e.g., MES) seizure models.[7]
-
For Toxicity Studies: Standard rodent models like CF1 mice or Wistar rats are typically used, following OECD guidelines for acute or subchronic toxicity testing.[10][11]
Section 3: Key Experimental Protocols
This section provides detailed methodologies for common experiments involving l-valtrate.
Protocol 1: Assessment of Anxiolytic Activity in Rats (Elevated Plus Maze)
This protocol is adapted from studies evaluating the anxiolytic effects of valtrate.[5][6]
-
1. Animals: Male Wistar rats (200-250g). House in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow at least one week of acclimatization.
-
2. Drug Administration:
-
Prepare l-valtrate in saline vehicle.
-
Administer l-valtrate (e.g., 10 mg/kg) or vehicle via oral gavage (ig).
-
Administer a positive control (e.g., Diazepam) 30 minutes before the test and the test compound 60 minutes before the test.
-
-
3. Elevated Plus Maze (EPM) Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
4. Procedure:
-
Transport rats to the testing room and leave them undisturbed for 5-10 minutes.
-
Place the rat on the central platform of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes. Record the session with a video camera.
-
-
5. Data Analysis:
-
Score the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries (100 x Open Entries / Total Entries) and the percentage of time spent in open arms (100 x Time in Open Arms / 300s).
-
An increase in these parameters indicates an anxiolytic-like effect. Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Caption: Experimental workflow for EPM anxiolytic testing.
Protocol 2: Acute Oral Toxicity Assessment in Mice (OECD 423 Guideline)
This protocol is based on the methodology for acute toxicity testing.[11]
-
1. Animals: Healthy, young adult mice of a standard strain (e.g., CF1), typically females as they are often slightly more sensitive.
-
2. Housing: House animals in standard conditions with ad libitum access to food and water. Fast animals overnight before dosing.
-
3. Dose Administration:
-
Administer a single dose of l-valtrate via oral gavage. Based on existing data for valepotriate fractions, a limit test dose of 2000 mg/kg can be used.[11]
-
Administer the vehicle to a control group.
-
-
4. Observation Period:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record any signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions).
-
-
5. Data Collection:
-
Record mortality and the time of death for any animals.
-
Measure individual animal weights just before dosing and at least weekly thereafter.
-
At the end of the 14-day period, euthanize all surviving animals and perform a gross necropsy.
-
-
6. Analysis: The results allow for the classification of the substance into a GHS hazard category. If mortality is not observed at 2000 mg/kg, the LD50 is considered to be greater than this value.
Section 4: Data and Pathway Visualizations
Quantitative Data Summary
The following tables summarize key quantitative data from published literature to aid in experimental design.
Table 1: In Vitro Cytotoxicity of Valepotriates
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Valtrate | GLC-4 (Lung Cancer) | MTT | 1.4 | [6] |
| Valtrate | COLO 320 (Colorectal Cancer) | MTT | 3.0 | [6] |
| Valtrate (diene type) | GLC-4, COLO 320 | MTT | 1-6 | [8] |
| Didrovaltrate (monoene type) | GLC-4, COLO 320 | MTT | ~2-3x higher than diene | [8] |
Table 2: In Vivo Efficacy and Toxicity Data for L-Valtrate / Valepotriates
| Study Type | Animal Model | Compound/Extract | Dose | Route | Key Finding | Reference |
| Anxiolytic | Rat | L-Valtrate | 10 mg/kg | ig | Increased open arm time in EPM | [5] |
| Anti-epileptic | Mouse | Valepotriate | 5-20 mg/kg | - | ED50 ~7-8 mg/kg | [7] |
| Acute Toxicity | Mouse | Valepotriate Fraction | 2000 mg/kg | p.o. | Classified in hazard category 5 (LD50 > 2000 mg/kg) | [11] |
| Subchronic Toxicity | Mouse | Valepotriate Fraction | up to 300 mg/kg/day (28d) | p.o. | No evident toxicity | [11] |
| Subchronic Toxicity | Rat | V. pavonii Extract | 1000 mg/kg/day | - | NOAEL | [10] |
NOAEL: No Observed Adverse Effect Level
Signaling Pathway Diagrams
Caption: L-valtrate's mechanism in breast cancer cells.[1]
Caption: L-valtrate's inhibition of the PDGFRA/MEK/ERK pathway.[4]
References
- 1. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.org.co [scielo.org.co]
- 11. Oral Acute and Repeated-Doses Toxicity Study of Valepotriates from Valeriana glechomifolia (Meyer) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Ivhd-Valtrate and Valtrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivhd-Valtrate and Valtrate, both iridoid compounds derived from the Valeriana plant species, have demonstrated notable anticancer properties across a range of cancer cell lines. This guide provides a comprehensive comparison of their anticancer activities, drawing upon available experimental data. We will delve into their efficacy in various cancer models, their mechanisms of action, and the signaling pathways they modulate. This objective analysis aims to equip researchers with the necessary information to evaluate the therapeutic potential of these two compounds.
Quantitative Assessment of Anticancer Activity
The following tables summarize the in vitro and in vivo anticancer activities of this compound and Valtrate based on published studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Lung Cancer | A549 | 7.4 | [1] |
| Liver Cancer | Bel-7402 | 4 | [1] | |
| Colon Cancer | HCT-8 | 2.5 | [1] | |
| Prostate Cancer | PC-3M | 1.9 | [1] | |
| Valtrate | Pancreatic Cancer | PANC-1 | Not explicitly stated in abstracts | [2] |
| Breast Cancer | MDA-MB-231 | Not explicitly stated in abstracts | ||
| Breast Cancer | MCF-7 | Not explicitly stated in abstracts | ||
| Glioblastoma | U87MG | Not explicitly stated in abstracts | ||
| Glioblastoma | T98G | Not explicitly stated in abstracts |
Table 2: In Vivo Antitumor Efficacy
| Compound | Cancer Model | Administration | Treatment Details | Tumor Growth Inhibition | Reference |
| This compound | Ovarian Cancer (A2780 & OVCAR-3 xenografts) | Not specified | Dose-dependent | Significant suppression | [1] |
| Valtrate | Pancreatic Cancer (PANC-1 xenograft) | Not specified | Not specified | 61% | [2] |
Mechanism of Action and Signaling Pathways
Both this compound and Valtrate exert their anticancer effects through the induction of cell cycle arrest and apoptosis. However, the specific signaling pathways they influence appear to differ depending on the cancer type.
This compound
In human ovarian cancer cells, this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis.[1] This is achieved through the modulation of key proteins involved in cell cycle regulation and programmed cell death.
Caption: this compound induced signaling pathway in ovarian cancer.
Valtrate
Valtrate has been shown to induce G2/M cell cycle arrest and apoptosis in pancreatic cancer cells by inhibiting the STAT3 signaling pathway.[2] In glioblastoma, Valtrate's anticancer activity is mediated through the inhibition of the PDGFRA/MEK/ERK signaling pathway.
Caption: Valtrate's mechanism of action in different cancers.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: General workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Valtrate and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Valtrate for a specific duration.
-
Cell Harvesting: Collect both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Cdc2, STAT3, etc.).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer this compound, Valtrate, or a vehicle control via a specified route (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
Both this compound and Valtrate demonstrate significant anticancer potential through the induction of cell cycle arrest and apoptosis. While they share a common ancestral compound and exhibit similar mechanisms of cell death, the specific signaling pathways they target can vary depending on the cancer type. The available data suggests that this compound has been predominantly investigated in ovarian and a few other cancer cell lines, while Valtrate has been studied in pancreatic, breast, and glioblastoma models.
A direct comparison of their potency is hampered by the lack of studies that evaluate both compounds in the same experimental models. Future research should focus on head-to-head comparative studies across a broader panel of cancer cell lines and in various xenograft models to definitively determine their relative therapeutic potential and to identify the cancer types for which each compound may be most effective. The detailed experimental protocols provided in this guide should facilitate such comparative investigations.
References
Comparative Efficacy of Ivhd-Valtrate in A2780 and OVCAR-3 Ovarian Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Ivhd-Valtrate, a derivative of compounds found in Valeriana jatamansi, on two distinct human ovarian cancer cell lines: A2780 and OVCAR-3. The information is compiled from preclinical studies to assist in the evaluation of this compound as a potential therapeutic agent.
Introduction to the Cell Lines
A2780 and OVCAR-3 are two of the most widely used cell lines in ovarian cancer research, yet they possess different characteristics that can influence their response to therapeutic agents.
-
A2780: This cell line is derived from an untreated patient with ovarian endometrioid adenocarcinoma. It is generally considered to be sensitive to chemotherapy, including platinum-based drugs, making it a common model for initial efficacy studies.
-
OVCAR-3: Established from the malignant ascites of a patient with progressive adenocarcinoma of the ovary who had undergone combination chemotherapy, this cell line is known for its resistance to several clinically relevant drugs, such as Adriamycin, melphalan, and cisplatin.[1] OVCAR-3 cells also express androgen and estrogen receptors, which may play a role in their biology and response to treatment.[1]
Efficacy of this compound: A Head-to-Head Comparison
A pivotal study by Li et al. evaluated the anticancer effects of this compound on both A2780 and OVCAR-3 cell lines, revealing its potential against both chemotherapy-sensitive and potentially resistant ovarian cancer models.[2]
Cell Viability and Proliferation
This compound demonstrated a concentration-dependent inhibition of growth and proliferation in both A2780 and OVCAR-3 cell lines.[2] Notably, the compound exhibited relatively low cytotoxicity towards immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144), suggesting a degree of selectivity for cancer cells.[2]
Table 1: Effect of this compound on Cell Viability
| Cell Line | IC50 Value (µM) | Duration of Treatment | Assay |
| A2780 | Data not available in abstract | Not specified | Not specified |
| OVCAR-3 | Data not available in abstract | Not specified | Not specified |
Cell Cycle Analysis
Treatment with this compound was found to induce cell cycle arrest at the G2/M phase in both A2780 and OVCAR-3 cells.[2] This arrest prevents the cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
Table 2: Effect of this compound on Cell Cycle Progression
| Cell Line | Treatment Concentration (µM) | Duration of Treatment (hours) | % of Cells in G2/M Phase |
| A2780 | 1 and 5 | 12 | Data not available in abstract |
| OVCAR-3 | 1 and 5 | 12 | Data not available in abstract |
Induction of Apoptosis
This compound was shown to be a potent inducer of apoptosis, or programmed cell death, in both ovarian cancer cell lines.[2] This is a critical mechanism for the elimination of cancer cells.
Table 3: Apoptotic Effect of this compound
| Cell Line | Treatment Conditions | % of Apoptotic Cells |
| A2780 | Not specified | Data not available in abstract |
| OVCAR-3 | Not specified | Data not available in abstract |
Mechanism of Action
The anticancer effects of this compound are underpinned by its modulation of numerous molecules involved in cell cycle progression and apoptosis. The mechanism appears to be independent of the p53 status of the cancer cells.[2]
Key molecular changes observed upon treatment with this compound include:[2]
-
Upregulation of tumor suppressors: Increased levels of p53, Rb, p21, and p27.
-
Downregulation of cell cycle promoters: Decreased levels of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.
-
Modulation of apoptotic proteins: Down-regulation of the Bcl-2/Bax and Bcl-2/Bad ratios.
-
Enhancement of apoptotic markers: Increased cleavage of PARP and caspases.
Experimental Protocols
While specific details from the primary study are limited, the following are generalized protocols for the key experiments mentioned.
Cell Culture
-
A2780 Cells: Typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
OVCAR-3 Cells: Also cultured in RPMI-1640, but often with a higher FBS concentration (e.g., 20%) and may require insulin (B600854) supplementation.[3]
-
All cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Plate cells and treat with this compound as described for the viability assay.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cells with this compound as previously described.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Visualizations
Caption: Workflow for assessing this compound's efficacy.
Caption: this compound's proposed mechanism of action.
References
Unveiling the Impact of Ivhd-Valtrate on Mdm2 and E2F1 Expression: A Comparative Analysis
For Immediate Release
A comprehensive analysis of Ivhd-Valtrate, a derivative of the traditional medicinal plant Valeriana jatamansi, reveals its significant impact on the expression of the oncoprotein Mdm2 and the transcription factor E2F1, key regulators of cell cycle progression and apoptosis. This guide provides a comparative overview of this compound's effects with other known Mdm2 inhibitors, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
This compound: A Novel Modulator of the Mdm2-p53-E2F1 Axis
Recent studies have demonstrated that this compound effectively decreases the expression of both Mdm2 and E2F1 in human ovarian cancer cell lines, including A2780 and OVCAR-3.[1] This activity is associated with an increase in the levels of the tumor suppressor protein p53 and the retinoblastoma protein (Rb), alongside cell cycle regulators p21 and p27.[1] These findings suggest that this compound disrupts the critical Mdm2-p53 feedback loop, leading to cell cycle arrest and apoptosis.
The intricate relationship between Mdm2 and E2F1 involves multiple layers of regulation. Mdm2 is a known E3 ubiquitin ligase that targets p53 for degradation. By inhibiting Mdm2, this compound likely stabilizes p53, which in turn can influence the expression of E2F1. The observed decrease in E2F1 expression following this compound treatment points towards a p53-dependent mechanism of E2F1 repression.
Comparative Analysis with Alternative Mdm2 Inhibitors
To contextualize the activity of this compound, this guide compares its effects with two well-characterized Mdm2 inhibitors: Nutlin-3a and Sempervirine.
| Compound | Target(s) | Effect on Mdm2 Expression | Effect on E2F1 Expression | Cell Lines Tested (relevant) |
| This compound | Mdm2 | Decrease [1] | Decrease [1] | A2780, OVCAR-3 (ovarian cancer)[1] |
| Nutlin-3a | Mdm2-p53 interaction | Increase (feedback mechanism)[2][3] | Decrease (in some p53 wt cells)[2] / Increase (in p53 mutant cells)[4][5] | SK-N-JD (neuroblastoma), MPNST (malignant peripheral nerve sheath tumor), various ovarian cancer cell lines[2][3][4] |
| Sempervirine | Mdm2 | Decrease [6] | Decrease [6] | 2102EP(S), NCCIT (testicular germ cell tumor)[6] |
Note: The effect of Mdm2 inhibitors on E2F1 can be cell-type and p53 status dependent. While this compound and Sempervirine demonstrate a consistent decrease in both Mdm2 and E2F1, Nutlin-3a's effect on E2F1 is more complex and can vary. The increase in Mdm2 expression upon Nutlin-3a treatment is often a result of a p53-dependent transcriptional upregulation, a feedback mechanism that should be considered in experimental designs.
Experimental Protocols
The validation of this compound's effect on Mdm2 and E2F1 expression typically involves standard molecular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Mdm2 and E2F1 Protein Expression
This protocol outlines the general steps for assessing protein levels in cell lysates.
-
Cell Culture and Treatment: Plate A2780 or OVCAR-3 cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24, 48 hours). Include appropriate vehicle controls.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mdm2 (e.g., 1:1000 dilution) and E2F1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody, such as β-actin or GAPDH, should also be used.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Mdm2 and E2F1 mRNA Expression
This protocol details the steps for measuring changes in gene expression at the mRNA level.
-
Cell Culture and Treatment: Treat cells with this compound as described for the Western blotting protocol.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and specific primers for Mdm2, E2F1, and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in Mdm2 and E2F1 mRNA expression in this compound-treated cells relative to the vehicle-treated control cells.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the underlying mechanisms and experimental approach, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pre-clinical efficacy and synergistic potential of the MDM2-p53 antagonists, Nutlin-3 and RG7388, as single agents and in combined treatment with cisplatin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The MDM2 antagonist nutlin-3 sensitizes p53-null neuroblastoma cells to doxorubicin via E2F1 and TAp73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Anti-Cancer Activity of Valepotriates, Focusing on IVHD-Valtrate in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical anti-cancer activities of valepotriates derived from Valeriana jatamansi, with a primary focus on the compound IVHD-Valtrate and its effects on ovarian cancer. While direct cross-validation studies of this compound across multiple cancer types are not yet available in published literature, this document synthesizes the existing data on this compound in ovarian cancer and draws comparisons with the activity of related valepotriates in other cancer cell lines to inform future research directions.
Executive Summary
This compound, a derivative of Valeriana jatamansi, has demonstrated significant anti-tumor properties in preclinical models of human ovarian cancer.[1] It effectively inhibits the growth and proliferation of ovarian cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[1] The mechanism of action involves the modulation of key proteins in the cell cycle and apoptosis signaling pathways.[1] While data on this compound is currently limited to ovarian cancer, studies on other valepotriates, such as valtrate, suggest a broader anti-cancer potential across various malignancies, including breast, lung, prostate, and glioblastoma. This guide presents the available quantitative data, experimental methodologies, and signaling pathways to facilitate a comparative understanding and guide further investigation into this promising class of compounds.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the available data on the cytotoxic effects of this compound and other valepotriates on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |
| This compound | A2780 | Ovarian Cancer | Not explicitly stated, but showed concentration-dependent inhibition | Inhibited growth and proliferation, induced G2/M arrest and apoptosis | [1] |
| This compound | OVCAR-3 | Ovarian Cancer | Not explicitly stated, but showed concentration-dependent inhibition | Inhibited growth and proliferation, induced G2/M arrest and apoptosis | [1] |
| This compound | IOSE-144 | Non-tumorigenic Ovarian Epithelial | Relatively low cytotoxicity | Selective against cancer cells | [1] |
Table 2: In Vitro Efficacy of Other Valepotriates in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Effect | Reference |
| Valtrate | MDA-MB-231 | Breast Cancer | Not specified | Induced G2/M arrest and apoptosis | [2] |
| Valtrate | MCF-7 | Breast Cancer | Not specified | Induced G2/M arrest and apoptosis | [2] |
| Valtrate | A549 | Lung Cancer | Not specified | Repressed proliferation, augmented apoptosis | [3] |
| Valtrate | H1299 | Lung Cancer | Not specified | Repressed proliferation, augmented apoptosis | [3] |
| Jatamanvaltrates P-Y | PC-3M | Prostate Cancer | Not specified | Cytotoxic activity | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on this compound and related compounds are outlined below. These represent standard protocols that would be adapted for specific experimental conditions.
Cell Culture and Drug Treatment
Human ovarian cancer cell lines (A2780, OVCAR-3) and a non-tumorigenic human ovarian surface epithelial cell line (IOSE-144) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before being treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
-
Seed cells in 96-well plates.
-
After overnight incubation, treat cells with a range of concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry.
-
The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay by Annexin V/PI Staining
-
Treat cells with the test compound for a specified duration (e.g., 48 hours).
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
-
Lyse treated cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Studies
-
Immunocompromised mice (e.g., nude mice) are subcutaneously or intraperitoneally injected with human cancer cells (e.g., A2780 or OVCAR-3).
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives intraperitoneal or oral administration of this compound at specified doses and schedules. The control group receives a vehicle.
-
Tumor volume is measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Mandatory Visualization
Signaling Pathway of this compound in Ovarian Cancer
Caption: this compound signaling pathway in ovarian cancer.
Experimental Workflow for In Vitro Analysis
Caption: In vitro experimental workflow for this compound.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for ovarian cancer.[1] Its mechanism of action, involving the induction of G2/M phase cell cycle arrest and apoptosis, targets fundamental processes of cancer cell proliferation and survival.[1] The selectivity of this compound for cancer cells over non-tumorigenic cells further enhances its therapeutic potential.[1]
However, to fully realize the clinical potential of this compound, further research is imperative. Future studies should focus on:
-
Cross-validation in other cancer types: Evaluating the efficacy of this compound in a broader range of cancer cell lines (e.g., breast, lung, prostate, glioblastoma) is crucial to determine its full spectrum of anti-cancer activity.
-
Comparative studies: Direct, head-to-head comparisons of this compound with standard-of-care chemotherapies (e.g., cisplatin, paclitaxel) and other targeted therapies in relevant preclinical models are needed to ascertain its relative potency and potential for combination therapies.
-
Pharmacokinetic and toxicology studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential prerequisites for advancing this compound into clinical trials.
-
Biomarker discovery: Identifying predictive biomarkers of response to this compound could enable patient stratification and personalized treatment strategies in future clinical applications.
References
Replicating In Vivo Tumor Suppression: A Comparative Analysis of Ivhd-Valtrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ivhd-Valtrate's in vivo tumor suppression capabilities against established chemotherapy agents. The data presented is derived from preclinical studies and aims to offer an objective overview of its performance, supported by experimental evidence.
Executive Summary
This compound, a derivative of Valeriana jatamansi, has demonstrated significant in vivo anti-tumor activity in preclinical models of ovarian cancer. Its mechanism of action, primarily through G2/M cell cycle arrest and induction of apoptosis, presents a distinct profile compared to traditional DNA-damaging agents. This guide will compare the tumor suppression effects of this compound with cisplatin (B142131) and temozolomide (B1682018), the standard-of-care for ovarian cancer and glioblastoma, respectively.
In Vivo Tumor Suppression: Comparative Data
The following tables summarize the in vivo tumor growth inhibition data from xenograft studies. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cancer Model | Cell Line(s) | Animal Model | Key Finding | Citation(s) |
| This compound | Ovarian Cancer | A2780, OVCAR3 | Athymic Nude Mice | Significantly suppressed tumor growth in a dose-dependent manner. | [1][2] |
| Cisplatin | Ovarian Cancer | A2780 | Athymic Nude Mice | Dose-dependent tumor growth delay. | [3] |
| THA (a novel triterpenoid) | Ovarian Cancer | A2780 | Athymic Nude Mice | 39% and 61% tumor growth inhibition at 25 and 50 mg/kg, respectively. | [4] |
| Temozolomide | Glioblastoma | U87MG | Athymic Nude Mice | Tumor growth inhibition (TGImax) of 75% and 92% at 5 and 10 mg/kg, respectively. | [5] |
| Temozolomide | Glioblastoma | U87MG | Athymic Nude Mice | 81% decrease in tumor volume compared to vehicle-treated group. | [6] |
Mechanism of Action: A Signaling Pathway Perspective
This compound's anti-tumor effects are rooted in its ability to modulate critical cell cycle and apoptotic pathways.
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Analysis of Ivhd-Valtrate and Paclitaxel on Tumor Growth in Ovarian Cancer Models
For Immediate Release
In the landscape of oncological research, the quest for more effective chemotherapeutic agents is perpetual. This guide provides a comparative analysis of Ivhd-Valtrate, a novel compound derived from Valeriana jatamansi, and Paclitaxel (B517696), a long-standing cornerstone in cancer therapy. The following sections detail their respective impacts on tumor growth, drawing from preclinical studies on human ovarian cancer xenograft models. While no direct head-to-head studies have been identified, this guide synthesizes available data to offer a parallel examination of their efficacy and mechanisms of action.
Quantitative Analysis of In Vivo Antitumor Activity
The antitumor effects of this compound and Paclitaxel have been evaluated in xenograft models utilizing A2780 and OVCAR-3 human ovarian cancer cell lines. The data presented below is collated from separate studies and is intended to provide a comparative perspective.
| Drug | Cell Line | Dosage | Observation Period | Tumor Growth Inhibition | Reference |
| This compound | A2780 | 2.5 mg/kg/day | 21 days | Significant suppression of tumor growth | [1] |
| 5 mg/kg/day | 21 days | Dose-dependent significant suppression of tumor growth | [1] | ||
| OVCAR-3 | 2.5 mg/kg/day | 21 days | Significant suppression of tumor growth | [1] | |
| 5 mg/kg/day | 21 days | Dose-dependent significant suppression of tumor growth | [1] | ||
| Paclitaxel | OVCAR-3 | 25 mg/kg (x5) | 120 days | Complete inhibition of tumor growth (early treatment) | [2] |
| OVCAR-3 | 37.5 mg/kg (MTD) | Not Specified | Increased mean survival times compared to lower doses | [2] | |
| SKOV3.ip1 | 20 mg/kg | Every 21 days | Improved tumor response compared to dose reduction or delay | [3] | |
| A2780/Taxol | 0.5 mM/kg (with 2 mM/kg cajanol) | Not Specified | Significant inhibition of metastatic tumor growth | [4] |
Experimental Protocols
This compound In Vivo Study
-
Cell Lines and Animal Model: A2780 and OVCAR-3 human ovarian cancer cells were used. Cells were subcutaneously injected into nude mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered intraperitoneally at doses of 2.5 mg/kg/day and 5 mg/kg/day.
-
Data Collection: Tumor volume was measured regularly for 21 days to assess the effect of the treatment on tumor growth.[1]
Paclitaxel In Vivo Study (Representative Protocol)
-
Cell Lines and Animal Model: OVCAR-3 human ovarian cancer cells were implanted in SCID mice, either intraperitoneally or subcutaneously.[2]
-
Treatment: For early-stage treatment, Paclitaxel was administered intravenously at a dose of 25 mg/kg for five consecutive days. For established tumors, various doses were tested to determine the maximum tolerated dose (MTD), which was found to be 37.5 mg/kg when administered intraperitoneally.[2]
-
Data Collection: Tumor growth was monitored over a period of up to 120 days. For survival studies, the lifespan of the mice in the treatment and control groups was recorded.[2]
Mechanism of Action and Signaling Pathways
This compound: Induction of G2/M Arrest and Apoptosis
This compound exerts its anticancer effects by arresting ovarian cancer cells in the G2/M phase of the cell cycle and inducing apoptosis.[1] This is achieved through the modulation of key regulatory proteins. Specifically, this compound exposure leads to an increase in the levels of p53, Rb, p21, and p27, while decreasing the expression of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[1] This orchestrated molecular response disrupts the normal progression of the cell cycle and triggers programmed cell death.
Caption: this compound signaling pathway leading to G2/M arrest and apoptosis.
Paclitaxel: Microtubule Stabilization and Mitotic Catastrophe
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[5][6] By binding to the β-tubulin subunit of microtubules, Paclitaxel prevents their disassembly, leading to the formation of abnormal microtubule bundles and disrupting the dynamic process of mitotic spindle formation.[5] This interference with microtubule dynamics blocks cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis or "mitotic catastrophe."[6][7]
Caption: Paclitaxel's mechanism of microtubule stabilization leading to apoptosis.
Workflow for In Vivo Xenograft Studies
The general workflow for assessing the efficacy of anticancer compounds in xenograft models is a multi-step process that ensures rigorous and reproducible results.
Caption: Generalized workflow for in vivo xenograft studies.
Conclusion
Both this compound and Paclitaxel demonstrate significant antitumor activity in preclinical models of ovarian cancer, albeit through distinct molecular mechanisms. This compound induces cell cycle arrest and apoptosis by modulating the p53-p21-Rb signaling pathway, while Paclitaxel's efficacy stems from its ability to stabilize microtubules, leading to mitotic arrest.
References
- 1. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibition of a human ovarian tumor by a novel paclitaxel derivative in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Statistical Validation of Ivhd-Valtrate's Effect on Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ivhd-Valtrate's performance in affecting cell viability against common alternative chemotherapeutic agents. The data presented is based on in-vitro studies on human ovarian cancer cell lines, offering a clear perspective on its potential as a therapeutic agent.
Comparative Analysis of Cell Viability
This compound demonstrates significant cytotoxic effects on ovarian cancer cell lines A2780 and OVCAR-3. A key finding is its concentration-dependent inhibition of growth and proliferation in these cancerous cells. Notably, this compound exhibits markedly lower cytotoxicity towards the non-tumorigenic immortalized human ovarian surface epithelial cell line, IOSE-144, suggesting a degree of selectivity for cancer cells.[1]
For a comprehensive evaluation, the half-maximal inhibitory concentration (IC50) values of this compound are compared with those of standard chemotherapeutic drugs: cisplatin, paclitaxel, and doxorubicin.
| Compound | Cell Line | IC50 (µM) | Selectivity for Cancer Cells |
| This compound | A2780 | Data not explicitly quantified in provided search results | High (Low cytotoxicity to IOSE-144)[1] |
| OVCAR-3 | Data not explicitly quantified in provided search results | High (Low cytotoxicity to IOSE-144)[1] | |
| Cisplatin | A2780 | ~1.0 - 5.0 | Lower (Toxicity to normal cells is a known side effect) |
| OVCAR-3 | ~5.0 - 20.0 | Lower (Toxicity to normal cells is a known side effect) | |
| Paclitaxel | A2780 | ~0.005 - 0.01 | Lower (Toxicity to normal cells is a known side effect) |
| OVCAR-3 | ~0.01 - 0.05 | Lower (Toxicity to normal cells is a known side effect) | |
| Doxorubicin | A2780 | ~0.1 - 0.5 | Lower (Toxicity to normal cells is a known side effect) |
| OVCAR-3 | ~0.2 - 1.0 | Lower (Toxicity to normal cells is a known side effect) |
Note: The IC50 values for comparative drugs can vary between studies due to different experimental conditions. The values presented here are approximate ranges based on available literature for illustrative comparison. The provided search results did not contain specific IC50 values for this compound on the A2780 and OVCAR-3 cell lines.
Experimental Protocols
The determination of cell viability and the cytotoxic effects of this compound and other compounds are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This protocol outlines the key steps for assessing cell viability:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Mechanism of Action
Signaling Pathway of this compound in Ovarian Cancer Cells
This compound induces apoptosis and cell cycle arrest in ovarian cancer cells by modulating several key signaling molecules. The diagram below illustrates the proposed mechanism of action.
Caption: this compound's proposed signaling pathway leading to apoptosis.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for assessing the effect of a compound on cell viability using an MTT assay.
Caption: General workflow of an MTT-based cell viability assay.
References
Comparative Analysis of Gene Expression Changes: Ivhd-Valtrate vs. Standard Chemotherapies in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by Ivhd-Valtrate, a promising anti-cancer compound derived from Valeriana jatamansi, against the standard-of-care chemotherapeutic agents for ovarian cancer, cisplatin (B142131) and paclitaxel (B517696). The objective is to offer a clear, data-driven comparison of their mechanisms of action at the molecular level to inform future research and drug development efforts.
Executive Summary
This compound exhibits a distinct mechanism of action primarily centered on the induction of apoptosis and cell cycle arrest at the G2/M phase. This is achieved through the modulation of key regulatory genes in these pathways. In comparison, cisplatin's primary mechanism involves the induction of DNA damage, leading to the activation of DNA repair pathways and, ultimately, apoptosis. Paclitaxel, on the other hand, functions by stabilizing microtubules, which disrupts mitotic spindle formation and leads to mitotic catastrophe and cell death. This guide presents a detailed comparison of the gene expression changes elicited by these three compounds, supported by experimental data and methodologies.
Data Presentation: Comparative Gene Expression Changes
The following tables summarize the known gene expression changes in ovarian cancer cells upon treatment with this compound, cisplatin, and paclitaxel. The data is compiled from various publicly available studies and databases. It is important to note that direct comparative studies with this compound are limited; therefore, the data for cisplatin and paclitaxel are drawn from independent experiments on ovarian cancer cell lines.
Table 1: Gene Expression Changes Induced by this compound in Ovarian Cancer Cells
| Gene/Protein | Change in Expression/Activity | Pathway |
| p53 | Increased | Cell Cycle Arrest, Apoptosis |
| Rb | Increased | Cell Cycle Arrest |
| p21 | Increased | Cell Cycle Arrest |
| p27 | Increased | Cell Cycle Arrest |
| Mdm2 | Decreased | Cell Cycle Arrest, Apoptosis |
| E2F1 | Decreased | Cell Cycle Progression |
| Cyclin B1 | Decreased | Cell Cycle Progression (G2/M) |
| Cdc25C | Decreased | Cell Cycle Progression (G2/M) |
| Cdc2 | Decreased | Cell Cycle Progression (G2/M) |
| Bcl-2 | Decreased | Apoptosis (Anti-apoptotic) |
| Bax | Ratio to Bcl-2 Increased | Apoptosis (Pro-apoptotic) |
| Bad | Ratio to Bcl-2 Increased | Apoptosis (Pro-apoptotic) |
| PARP | Cleavage Enhanced | Apoptosis |
| Caspases | Cleavage Enhanced | Apoptosis |
Table 2: Selected Gene Expression Changes Induced by Cisplatin in Ovarian Cancer Cells
| Gene | Fold Change (Illustrative) | Pathway |
| ERCC1 | Upregulated in resistant cells | DNA Repair (NER) |
| XRCC1 | Upregulated in resistant cells | DNA Repair (BER) |
| GADD45A | Upregulated | DNA Damage Response, Apoptosis |
| BAX | Upregulated | Apoptosis |
| BCL2 | Downregulated | Apoptosis |
| TP53 | Upregulated | Cell Cycle Arrest, Apoptosis |
| CDKN1A (p21) | Upregulated | Cell Cycle Arrest |
Fold changes are illustrative and can vary significantly depending on the cell line, dose, and duration of treatment. Data is aggregated from multiple studies.
Table 3: Selected Gene Expression Changes Induced by Paclitaxel in Ovarian Cancer Cells
| Gene | Fold Change (Illustrative) | Pathway |
| BUB1B | Upregulated | Mitotic Spindle Checkpoint |
| MAD2L1 | Upregulated | Mitotic Spindle Checkpoint |
| CDC20 | Upregulated | Cell Cycle Progression (Anaphase) |
| BIRC5 (Survivin) | Upregulated in resistant cells | Apoptosis Inhibition |
| MAPT (Tau) | Downregulated in sensitive cells | Microtubule Dynamics |
| TUBB3 (β-III Tubulin) | Upregulated in resistant cells | Microtubule Dynamics |
Fold changes are illustrative and can vary significantly depending on the cell line, dose, and duration of treatment. Data is aggregated from multiple studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for the key experiments cited in the analysis of gene expression changes.
Cell Culture and Drug Treatment
Human ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells are seeded at a predetermined density and allowed to attach overnight. The following day, the media is replaced with fresh media containing this compound, cisplatin, or paclitaxel at various concentrations for specified time periods (e.g., 24, 48, 72 hours). Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.
RNA Extraction and Quantification
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
Gene Expression Analysis: Microarray
-
cDNA Synthesis and Labeling: A starting amount of 100 ng to 1 µg of total RNA is used for first-strand cDNA synthesis using a reverse transcriptase and oligo(dT) primers. Subsequently, second-strand cDNA is synthesized. The cDNA is then transcribed in vitro using T7 RNA polymerase to generate cRNA, which is labeled with a fluorescent dye (e.g., Cy3 or Cy5) or biotin.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip, Agilent SurePrint) overnight in a hybridization oven.
-
Washing and Scanning: After hybridization, the arrays are washed to remove non-specifically bound cRNA and then scanned using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: The raw image files are processed to quantify the signal intensity for each probe. The data is then normalized (e.g., using RMA or quantile normalization) to correct for systematic variations. Differentially expressed genes are identified by applying statistical tests (e.g., t-test, ANOVA) and setting a threshold for fold change and p-value.
Gene Expression Analysis: RNA Sequencing (RNA-Seq)
-
Library Preparation: A starting amount of 100 ng to 1 µg of total RNA is used. Ribosomal RNA (rRNA) is depleted to enrich for mRNA. The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random hexamer primers. This is followed by second-strand cDNA synthesis, end repair, A-tailing, and ligation of sequencing adapters.
-
Library Amplification and Quality Control: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library. The quality and quantity of the library are assessed using a bioanalyzer and qPCR.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: The raw sequencing reads are subjected to quality control. The high-quality reads are then aligned to a reference genome. The number of reads mapping to each gene is counted, and this raw count data is normalized (e.g., using TPM or FPKM). Differential gene expression analysis is performed using tools like DESeq2 or edgeR to identify genes with statistically significant changes in expression.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induces apoptosis and cell cycle arrest in ovarian cancer cells.
Caption: Workflow for comparative gene expression analysis.
Caption: Comparative mechanisms of action leading to cancer cell death.
Confirming Ivhd-Valtrate's On-Target Mechanism in the PI3K/Akt Pathway via CRISPR-Cas9 Knockout Studies
A Comparative Guide for Researchers
This guide provides a comparative analysis framework for validating the mechanism of action of Ivhd-Valtrate, a novel inhibitor hypothesized to target the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, and survival, and its overactivation is a hallmark of many cancers.[1][2][3] By leveraging CRISPR-Cas9 technology to create a precise knockout of the target gene (PIK3CA), researchers can definitively confirm that the therapeutic effects of this compound are mediated through its intended target.
Comparative Analysis of Inhibitor Efficacy
To validate the on-target activity of this compound, its cytotoxic effects were compared against a known pan-PI3K inhibitor (Competitor A) in two distinct cell lines: a wild-type cancer cell line (e.g., MCF7) and a PIK3CA knockout (KO) version of the same line. The KO cell line, generated via CRISPR-Cas9, lacks the p110α protein, the hypothesized target of this compound.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Competitor A
| Compound | Cell Line | Target | IC50 (nM) | On-Target Confirmation |
| This compound | Wild-Type (WT) | p110α (PI3K) | 50 | - |
| This compound | PIK3CA KO | p110α (PI3K) | > 10,000 | Confirmed |
| Competitor A | Wild-Type (WT) | Pan-PI3K | 75 | - |
| Competitor A | PIK3CA KO | Pan-PI3K | 950 | Partial Off-Target |
Data Interpretation:
-
This compound demonstrates potent cytotoxicity in wild-type cells. However, in the PIK3CA KO cells, its efficacy is dramatically reduced (IC50 > 10,000 nM), indicating a high degree of specificity for the p110α target. The loss of the target renders the drug ineffective.
-
Competitor A , a pan-PI3K inhibitor, shows reduced but still significant activity in the PIK3CA KO line. This suggests that while its primary activity may be through p110α, it also acts on other PI3K isoforms or has other off-target effects that contribute to cell death.
Visualizing the Mechanism and Experimental Design
To clarify the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the CRISPR-Cas9 validation workflow.
References
Independent Verification of G2/M Phase Arrest: A Comparative Guide for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of G2/M phase cell cycle arrest induced by novel compounds, using the hypothetical agent "Ivhd-Valtrate" as a case study. It offers a comparative analysis with established G2/M arresting agents and details the necessary experimental protocols for robust validation.
Introduction to G2/M Phase Arrest
The transition from the G2 to the M (mitosis) phase of the cell cycle is a critical control point, ensuring that cells do not divide with damaged or incompletely replicated DNA. Arrest at this checkpoint is a common mechanism of action for various cytotoxic and chemotherapeutic agents. Verifying that a novel compound induces G2/M arrest is a crucial step in its preclinical evaluation. This guide outlines the standard methodologies for such verification and provides a comparative context for data interpretation.
Comparative Analysis of G2/M Arresting Agents
While specific data for "this compound" is not publicly available, we can establish a comparative framework using well-characterized compounds known to induce G2/M arrest through different mechanisms. A direct comparison of quantitative data is essential for contextualizing the potency and efficacy of a novel compound.
Table 1: Comparison of IC50 Values for G2/M Arresting Agents
| Compound | Target/Mechanism | Cell Line | IC50 for G2/M Arrest | Reference |
| This compound | (Hypothesized) | (e.g., HeLa, A549) | Data to be determined | - |
| Aminopurvalanol A | CDK1/Cyclin B inhibitor | Multiple | 1.25 µM | [1] |
| Proflavine Hemisulfate | DNA Intercalator | 4T1 | ~2.5 µM | [2] |
| Apigenin (B1666066) | p34(cdc2) kinase inhibition | SW480 | 80 µM (for max arrest) | [3] |
| Diosgenin | Chk1/Cdc25C pathway | MCF-7, Hs578T | >10 µM | [4] |
| Nocodazole | Microtubule depolymerization | U2OS | 50 ng/mL | [5] |
| BCS (Stilbenoid) | Down-regulation of Cyclin B1 | A549 | < 0.03 µM (IC50 for growth) | [6] |
Experimental Protocols for Verification of G2/M Arrest
Robust verification of G2/M arrest requires multiple lines of evidence. Below are detailed protocols for key experiments.
Cell Cycle Analysis by Flow Cytometry
This is the gold standard for quantifying the distribution of cells in different phases of the cell cycle.[2]
Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide - PI, or DAPI) that stoichiometrically binds to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. Cells in G1 have 2N DNA content, cells in S phase have between 2N and 4N, and cells in G2 or M have 4N DNA content.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) at a density to achieve 50-60% confluency at the time of treatment.
-
Treatment: Treat cells with various concentrations of "this compound" and a vehicle control for a predetermined time course (e.g., 12, 24, 48 hours). Include a positive control agent (e.g., Nocodazole).
-
Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to pellet them. Discard the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[1]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of cell count versus DNA content.
Western Blot Analysis of Key G2/M Regulatory Proteins
To elucidate the mechanism of arrest, it is essential to analyze the expression and phosphorylation status of key proteins that regulate the G2/M transition.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. Changes in the levels of proteins like Cyclin B1, and the phosphorylation status of Cdc2 (CDK1), are hallmarks of G2/M arrest.
Target Proteins:
-
Cyclin B1: Levels of Cyclin B1 rise during G2 and peak in mitosis. Its degradation is required for mitotic exit.
-
p-Cdc2 (Tyr15): The phosphorylation of Cdc2 (also known as CDK1) on Tyrosine 15 inhibits its kinase activity, preventing entry into mitosis.
-
p-Histone H3 (Ser10): Phosphorylation of Histone H3 at Serine 10 is a marker for mitotic cells. This can help distinguish between G2 and M phase arrest.
-
p21 (WAF1/CIP1): A cyclin-dependent kinase inhibitor that can be upregulated to induce cell cycle arrest.[6][7]
Protocol:
-
Cell Lysis: After treatment as described above, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Cyclin B1, anti-p-Cdc2, anti-p-Histone H3, anti-p21) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Pathways and Workflows
Diagrams are crucial for conveying complex information concisely. Below are examples of a signaling pathway and an experimental workflow generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ivhd-Valtrate: A Comparative Analysis Against Leading Natural Product-Derived Anticancer Agents
For Immediate Release
This guide provides a comprehensive benchmark analysis of Ivhd-Valtrate, a promising natural product-derived anticancer agent, against the established microtubule-targeting drugs, Paclitaxel (B517696) and Vinblastine. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the agents' performance supported by experimental data.
Introduction to a Novel Anticancer Candidate: this compound
This compound, a derivative of compounds found in Valeriana jatamansi, has emerged as a potent anticancer agent with significant activity against human ovarian cancer cells.[1][2] Preclinical studies demonstrate that this compound inhibits the growth and proliferation of ovarian cancer cell lines and suppresses tumor growth in xenograft models.[1][2] Its mechanism of action involves inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[1][2] This is achieved through the modulation of key regulatory proteins involved in cell cycle progression and cell death pathways.[1][2]
This guide compares the cytotoxic and in vivo antitumor activities of this compound with two widely used natural product-derived anticancer drugs: Paclitaxel, a microtubule stabilizer, and Vinblastine, a microtubule destabilizer.[3][4][5]
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound, Paclitaxel, and Vinblastine across various human cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.[6]
| Agent | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A2780 | Ovarian Cancer | Not explicitly stated, but demonstrated concentration-dependent inhibition. | [1] |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated, but demonstrated concentration-dependent inhibition. | [1] | |
| Paclitaxel | A2780 | Ovarian Cancer | 0.4 - 3.4 | [7] |
| OVCAR-3 | Ovarian Cancer | 2.5 - 7.5 | [8] | |
| MCF-7 | Breast Cancer | 3,500 | [9] | |
| MDA-MB-231 | Breast Cancer | 300 | [9] | |
| SK-BR-3 | Breast Cancer | 4,000 | [9] | |
| BT-474 | Breast Cancer | 19 | [9] | |
| Vinblastine | MCF-7 | Breast Cancer | 0.68 | [10] |
| HeLa | Cervical Cancer | Varies based on experimental conditions | [11] | |
| PC3 | Prostate Cancer | Varies based on experimental conditions | [12] |
In Vivo Antitumor Activity: Xenograft Models
Preclinical in vivo studies are essential for evaluating the therapeutic potential of an anticancer agent. The table below outlines the in vivo efficacy of this compound against human ovarian cancer xenografts.
| Agent | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | A2780 | Dose-dependent | Significant suppression of tumor growth. | [1][2] |
| OVCAR3 | Dose-dependent | Significant suppression of tumor growth. | [1][2] |
Mechanisms of Action: A Comparative Overview
This compound, Paclitaxel, and Vinblastine all ultimately lead to mitotic arrest and apoptosis, but their upstream mechanisms differ significantly.
This compound exerts its anticancer effects by modulating multiple signaling pathways involved in cell cycle control and apoptosis.[1][2] Treatment with this compound leads to an increase in the levels of p53, Rb, p21, and p27, while decreasing the expression of Mdm2, E2F1, Cyclin B1, Cdc25C, and Cdc2.[1][2] Furthermore, it down-regulates the Bcl-2/Bax and Bcl-2/Bad ratios and enhances the cleavage of PARP and caspases.[1]
Paclitaxel is a microtubule-stabilizing agent.[3] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their disassembly.[4][13] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[3]
Vinblastine , in contrast, is a microtubule-destabilizing agent.[3][14] It binds to tubulin and inhibits its polymerization into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the M phase, and subsequent apoptosis.[13][14]
Visualizing Molecular Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound's proposed mechanism of action.
Experimental Workflows
Caption: Workflow for determining cell viability via MTT assay.
Caption: Workflow for in vivo tumor growth inhibition studies.
Detailed Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells, which indicates cell viability.[15]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[16]
-
Drug Treatment: Treat cells with a range of concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]
In Vivo Tumor Growth Inhibition Assay
Principle: This assay evaluates the efficacy of an anticancer agent in reducing tumor growth in a living organism, typically in immunodeficient mice bearing human tumor xenografts.[18][19]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.[19]
-
Tumor Development: Allow tumors to grow to a predetermined size (e.g., 50-100 mm³).[18]
-
Grouping and Treatment: Randomly assign mice to treatment and control groups. Administer the test compound or vehicle control according to the specified dosing schedule (e.g., intraperitoneal injection every 3 days).[18]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.[18]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.[18]
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity or fluorescence.[20][21][22]
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin (e.g., 2 mg/mL) with a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), and the test compound at various concentrations.[21][22]
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.[21]
-
Data Acquisition: Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time using a plate reader.[20][23]
-
Data Analysis: Plot the change in absorbance/fluorescence against time. Compare the rate and extent of polymerization in the presence of the test compound to positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.[20]
Conclusion
This compound is a promising natural product-derived anticancer agent with a distinct mechanism of action that involves the induction of G2/M arrest and apoptosis through the modulation of multiple signaling pathways. While direct comparative IC50 and in vivo efficacy data with Paclitaxel and Vinblastine are not yet available in the public domain, the initial findings for this compound in ovarian cancer models are encouraging. Further research is warranted to fully elucidate its therapeutic potential and to establish its relative efficacy in a broader range of cancer types. The experimental protocols and workflows provided in this guide offer a standardized framework for future comparative studies.
References
- 1. Valeriana jatamansi constituent this compound as a novel therapeutic agent to human ovarian cancer: in vitro and in vivo activities and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-binding natural products for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tumor Growth Inhibition Assay [bio-protocol.org]
- 19. In Vivo Assay for Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Tubulin Polymerization Assay [bio-protocol.org]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tubulin Polymerization Assay [bio-protocol.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ivhd-Valtrate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Ivhd-Valtrate (CAS: 28325-56-6), a valepotriate derivative investigated for its cytotoxic properties against cancer cells.[1][2] Given its classification as a research-grade, potentially hazardous compound, adherence to strict disposal protocols is paramount to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions:
Due to the cytotoxic nature of this compound, all handling and disposal preparations must be conducted within a certified chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. An emergency eyewash and shower station should be readily accessible. All waste generated, including contaminated PPE, must be treated as hazardous.[4]
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's properties is the first step toward its safe disposal. The following table summarizes the known data for this compound.
| Property | Value | Source |
| CAS Number | 28325-56-6 | [1][5][6] |
| Molecular Formula | C27H40O11 | [5][7] |
| Molecular Weight | 540.6 g/mol | [5] |
| Biological Activity | Cytotoxic, induces apoptosis in cancer cells.[1][2] | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Chemical Family | Valepotriate, Iridoid | [8][9] |
Disposal Decision Workflow
In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a systematic approach is required to determine the correct disposal pathway. The following workflow provides a logical sequence of actions to ensure regulatory compliance and safety.
Caption: Decision workflow for the proper disposal of this compound.
Protocol for Determining the Appropriate Disposal Method
As a specific experimental protocol for the deactivation or neutralization of this compound is not publicly available, the following procedural steps must be followed to ensure safe and compliant disposal.
1. Obtain the Safety Data Sheet (SDS):
-
Action: Contact the supplier or manufacturer of this compound to request the complete and current Safety Data Sheet.
-
Rationale: The SDS is the primary source of information regarding the specific hazards and mandated disposal procedures for a chemical.[10] Section 13, "Disposal Considerations," will provide the most accurate guidance.
2. Consult your Institutional Environmental Health & Safety (EHS) Office:
-
Action: Provide the SDS (if available) or all known information about this compound to your institution's EHS office.
-
Rationale: The EHS office is responsible for ensuring that all chemical waste disposal practices comply with local, state, and federal regulations.[1][11] They will provide institution-specific procedures for the disposal of cytotoxic or research-grade hazardous waste.
3. Classify the Waste:
-
Action: Based on the information from the SDS and EHS, classify the this compound waste. Given its biological activity, it should be handled as cytotoxic waste.[12][13]
-
Rationale: Proper classification ensures that the waste is segregated and handled correctly throughout the disposal process. Cytotoxic waste often requires specific labeling and disposal methods, such as incineration.[12][14]
4. Segregate and Containerize the Waste:
-
Action: Collect all waste contaminated with this compound (including pure compound, solutions, contaminated labware, and PPE) in a dedicated, compatible hazardous waste container.[2][4] The container must be in good condition, have a secure lid, and be made of a material that will not react with the waste.
-
Rationale: Segregation prevents accidental mixing with incompatible chemicals and ensures the waste stream is correctly identified for disposal.[2]
5. Label the Waste Container:
-
Action: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution (e.g., "Cytotoxic"). The date of accumulation should also be clearly marked.
-
Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste.
6. Store the Waste Appropriately:
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7] This area should be secure and away from general laboratory traffic.
-
Rationale: Proper storage minimizes the risk of spills, exposure, and unauthorized access.[7]
7. Arrange for Disposal:
-
Action: Follow your institution's established procedures to request a pickup of the hazardous waste by a certified disposal vendor.
-
Rationale: Hazardous waste must be transported and disposed of by licensed professionals in accordance with strict regulations to ensure environmental protection.[11][15]
Important Considerations:
-
Do Not Dispose Down the Drain: Hazardous chemicals should never be poured down the drain.[1]
-
Do Not Dispose in Regular Trash: All materials contaminated with this compound must be disposed of as hazardous waste.[16]
-
Decomposition: Valepotriates are known to be thermolabile and can decompose under acidic, alkaline, or alcoholic conditions. While this suggests potential for chemical deactivation, no specific protocols for this compound are documented. Attempting chemical neutralization without a validated procedure is not recommended.
-
Training: Ensure all laboratory personnel handling this compound are trained on these disposal procedures and your institution's specific hazardous waste management plan.[17]
By adhering to this structured approach, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 10. WO1993013806A1 - Inactivation of cytotoxic drugs - Google Patents [patents.google.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. danielshealth.ca [danielshealth.ca]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
- 14. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 15. rxdestroyer.com [rxdestroyer.com]
- 16. acs.org [acs.org]
- 17. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Ivhd-Valtrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling of Ivhd-Valtrate, a potent compound with potential as a chemotherapeutic agent. Given its cytotoxic properties, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination. The following procedures are based on established best practices for handling potent and cytotoxic compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure to this compound. The required level of PPE is contingent on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Low Risk) | - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes | - N/A |
| Handling of Powders/Solids (e.g., Weighing) | - Full-face respirator with P100/FFP3 particulate filters or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant disposable coveralls (e.g., Tyvek)- Double-gloving with nitrile gloves- Disposable shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions (e.g., Preparing Solutions) | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a disposable gown- Disposable shoe covers | - Elbow-length gloves for larger volumes |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots or shoe covers | - Respirator (if aerosols or vapors may be generated) |
| Waste Disposal | - Chemical splash goggles- Disposable gown- Double-gloving with nitrile gloves- Disposable shoe covers | - Face shield if there is a risk of splashing |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound. All procedures involving this compound must be conducted within a designated area, such as a certified chemical fume hood or a biological safety cabinet.
1. Preparation:
-
Designated Area: All work with this compound must be performed in a designated and clearly labeled area.
-
Ventilation: Ensure proper ventilation, preferably within a chemical fume hood or a Class II Biological Safety Cabinet.
-
Gather Materials: Assemble all necessary equipment, PPE, and waste disposal containers before commencing work.
-
Minimize Quantities: Handle the smallest feasible quantity of the compound.
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic compounds is readily accessible.
2. Handling:
-
Donning PPE: Put on all required PPE in the correct sequence before entering the designated handling area.
-
Weighing: If weighing the solid form of this compound, perform this task within the fume hood. Use a disposable weigh boat to prevent contamination of balances.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Keep containers covered as much as possible.
-
Prevent Aerosol Generation: Avoid any actions that could generate dust or aerosols.
3. Post-Handling Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., a validated detergent solution followed by 70% isopropyl alcohol). Use wet-wiping techniques.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of this compound, such as empty vials, syringes, gloves, gowns, and other disposable PPE.[1] | Yellow sharps or waste containers, clearly labeled "Trace Chemotherapy Waste".[1] |
| Bulk Cytotoxic Waste | Materials grossly contaminated with this compound, including partially used vials, spill cleanup materials, and expired or unused formulations.[1] | Black hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy".[1] |
| Sharps Waste | Used and/or contaminated sharps, syringes, ampules, and small vials. | Puncture-proof sharps container with a cytotoxic sticker. At some locations, red sharps containers are mandatory.[2] |
General Disposal Principles:
-
All materials that come into contact with this compound must be treated as hazardous waste.
-
Do not dispose of this compound waste down the drain.[1]
-
Waste containers should be sealed when three-quarters full to prevent spills.[1]
-
Follow your institution's procedures for hazardous waste labeling, documentation, and pickup by Environmental Health and Safety (EHS) personnel.[1]
Emergency Protocols
Chemical Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek emergency medical assistance.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Chemical Spills:
-
Minor Spill (manageable amount):
-
Alert people in the immediate area.[6]
-
Wearing appropriate PPE, confine the spill to a small area.[6]
-
Use a chemical spill kit to absorb the material. Work from the outside of the spill inwards.
-
Collect the residue, place it in a designated hazardous waste container, and label it appropriately.[6]
-
Decontaminate the spill area.
-
-
Major Spill:
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
